5-(3-Bromophenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBYWEHHRSDQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of 5-(3-Bromophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Bromophenyl)-1,2,4-oxadiazole
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique properties, including its role as a bioisostere for esters and amides, make it a valuable component in the design of novel therapeutic agents with a wide spectrum of biological activities.[1] The compound this compound is a key intermediate and building block in this field. The presence of the bromophenyl group provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for screening.
Precise and unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. Spectroscopic characterization provides a non-destructive, detailed fingerprint of a molecule's identity, purity, and electronic structure. This guide offers an in-depth, practical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the definitive characterization of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular geometry is essential for interpreting spectroscopic data, particularly for assigning NMR signals. The structure and atom numbering scheme for this compound are presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a definitive structural assignment can be made.
Proton (¹H) NMR Spectroscopy
Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). Protons on the aromatic ring will exhibit distinct signals based on their proximity to the electron-withdrawing bromine atom and the oxadiazole ring. The splitting patterns (multiplicities) arise from spin-spin coupling with adjacent protons, providing crucial information about their relative positions.
Expected Data: The aromatic region of the ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four protons on the 3-bromophenyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-C3 (Oxadiazole) | ~8.70 - 9.00 | Singlet (s) | N/A |
| H-C2' | ~8.20 - 8.30 | Triplet (t) or Singlet (s) | ~1.8 |
| H-C6' | ~8.05 - 8.15 | Doublet of Doublets (dd) | ~7.9, 1.2 |
| H-C4' | ~7.75 - 7.85 | Doublet of Doublets (dd) | ~8.0, 1.8 |
| H-C5' | ~7.45 - 7.55 | Triplet (t) | ~7.9 |
Note: Predicted values are based on analyses of similar structures and substituent effects. Actual values may vary based on solvent and experimental conditions.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios and measure the chemical shifts and coupling constants.
Carbon-¹³ (¹³C) NMR Spectroscopy
Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like oxygen, nitrogen, and bromine) appearing further downfield.
Expected Data: The spectrum is expected to show 8 distinct signals: two for the oxadiazole ring carbons and six for the carbons of the 3-bromophenyl ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (Oxadiazole) | ~175 - 178 |
| C3 (Oxadiazole) | ~168 - 171 |
| C1' | ~136 - 138 |
| C3' | ~131 - 133 |
| C5' | ~130 - 132 |
| C6' | ~129 - 131 |
| C2' | ~126 - 128 |
| C4' | ~123 - 125 (C-Br) |
Note: Predicted values are based on published data for substituted 1,2,4-oxadiazoles and benzene derivatives.[2][3][4] The carbons of the 1,2,4-oxadiazole ring are characteristically deshielded and appear significantly downfield.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line. A larger number of scans is required compared to ¹H NMR.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For this compound, key vibrations will include those of the aromatic ring, the C-Br bond, and the oxadiazole heterocycle.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~1610 - 1580 | C=N Stretch | Oxadiazole Ring |
| ~1500 - 1400 | C=C Stretch | Aromatic Ring |
| ~1250 - 1200 | C-O-C Stretch | Oxadiazole Ring |
| ~1100 - 1000 | In-plane C-H Bending | Aromatic |
| ~900 - 690 | Out-of-plane C-H Bending | Aromatic (m-disubstituted) |
| ~700 - 550 | C-Br Stretch | Bromo-Aryl |
Note: Characteristic absorption bands for 1,3,4-oxadiazole derivatives, which are structurally related, often show C=N stretching around 1635 cm⁻¹ and C-O-C stretching.[5][6][7]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Analysis: Identify the characteristic absorption peaks and compare them to known correlation tables to confirm the presence of expected functional groups.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The presence of a bromine atom is particularly diagnostic due to the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br), resulting in a characteristic M+ and M+2 ion peak pair with a ~1:1 intensity ratio.
Expected Data:
-
Molecular Formula: C₈H₅BrN₂O
-
Exact Mass: 223.9585 g/mol
-
Molecular Ion Peaks (M⁺): m/z 224 (for ⁷⁹Br) and m/z 226 (for ⁸¹Br) in approximately equal intensity.
Proposed Fragmentation Pathway: Electron impact ionization can induce fragmentation of the oxadiazole ring and cleavage of the bond between the two aromatic rings.
Caption: Proposed key fragmentations of this compound in MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be via a direct insertion probe (for EI-MS). For less volatile compounds, dissolve in a suitable solvent (e.g., methanol/acetonitrile) for electrospray ionization (ESI-MS).
-
Ionization: Ionize the sample using the chosen method (e.g., electron impact at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) and confirm the isotopic pattern for bromine. Analyze the major fragment ions to corroborate the proposed structure.
Integrated Spectroscopic Workflow
No single technique provides all the necessary information. A logical, integrated workflow is crucial for the unambiguous characterization of a novel compound.
Caption: Integrated workflow for the spectroscopic characterization of a target molecule.
References
-
Jaroslaw, W., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available at: [Link]
-
Journal of Biological Pharmaceutical And Chemical Research. (2022). Microwave-assisted synthesis of oxadiazole and th. Journal of Biological Pharmaceutical And Chemical Research. Available at: [Link]
-
Coppa, F., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
-
Beilstein Journals. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. Available at: [Link]
-
Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Available at: [Link]
- Mass Spectrometric Analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). Journal of the Chemical Society of Pakistan.
-
PubChem. 2-(4-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Available at: [Link]
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]
-
ResearchGate. (2012). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Synthesis and in vitro evaluation of new oxadiazole thioethers as antibacterials. (2024). Pharmacia. Available at: [Link]
-
Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (2022). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Advanced Pharmacy and Research. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(3-Bromophenyl)-1,2,4-oxadiazole
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing profound insights into molecular structure with exceptional resolution. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those like 1,2,4-oxadiazoles, form the backbone of numerous pharmacologically active agents. Their unique electronic properties and ability to act as bioisosteres for ester and amide groups make them a privileged scaffold in medicinal chemistry.[1]
This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of a representative molecule, 5-(3-Bromophenyl)-1,2,4-oxadiazole . We will dissect the expected spectral features, explain the underlying principles of chemical shifts and coupling constants, and provide a robust experimental protocol for data acquisition. This document is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of similar small molecules.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is paramount for accurate spectral assignment. The structure of this compound, with the IUPAC-recommended numbering scheme used for subsequent NMR assignments, is presented below.
Figure 1. Molecular structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and multiplicity (splitting pattern). For this compound, we anticipate five distinct signals: one from the oxadiazole ring and four from the 3-bromophenyl substituent.
Causality of Chemical Shifts and Multiplicities
-
Oxadiazole Proton (H-3): The proton at the C-3 position is directly attached to a carbon situated between two electronegative heteroatoms (N-2 and N-4). This electronic environment results in significant deshielding, shifting its resonance far downfield. As there are no adjacent protons within three bonds, this signal is expected to be a sharp singlet. For the parent 3-phenyl-1,2,4-oxadiazole, the analogous H-5 proton resonates at a very deshielded δ 8.70 ppm, providing a strong basis for our prediction.[2]
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The chemical shifts of the protons on the phenyl ring are governed by the combined electronic effects of the bromo and 1,2,4-oxadiazol-5-yl substituents.
-
Bromine: Acts as an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to resonance effects.
-
1,2,4-Oxadiazole Ring: This heterocyclic system is strongly electron-withdrawing, primarily through an inductive effect, which will deshield the protons on the phenyl ring.[1]
-
H-2': This proton is ortho to the electron-withdrawing oxadiazole ring. It is expected to be the most deshielded of the phenyl protons, appearing as a narrow triplet or singlet due to small meta-couplings.
-
H-6': Also ortho to the oxadiazole ring, this proton will be significantly deshielded. It will be split by H-5' (ortho-coupling, J ≈ 7-9 Hz) and H-4' (para-coupling, J ≈ 0-1 Hz), likely appearing as a doublet of doublets.
-
H-4': This proton is ortho to the bromine atom and meta to the oxadiazole. It will be split by H-5' (ortho-coupling, J ≈ 7-9 Hz) and H-2' (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
H-5': This proton is meta to both substituents. It is expected to be the most shielded of the aromatic protons and will appear as a triplet due to coupling with its two ortho neighbors, H-4' and H-6' (J ≈ 8 Hz).
-
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data, assuming the spectrum is recorded in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.5 - 8.8 | s (singlet) | - |
| H-2' | 8.2 - 8.4 | t (triplet) | J ≈ 1.5 - 2.0 (meta) |
| H-6' | 8.0 - 8.2 | d (doublet) | J ≈ 7.5 - 8.0 (ortho) |
| H-4' | 7.7 - 7.9 | d (doublet) | J ≈ 7.5 - 8.0 (ortho) |
| H-5' | 7.4 - 7.6 | t (triplet) | J ≈ 7.8 (ortho) |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically recorded with proton decoupling, provides one signal for each unique carbon atom. For this molecule, eight distinct signals are expected.
Causality of Chemical Shifts
-
Oxadiazole Carbons (C-3 & C-5): The carbons within the heterocyclic ring are in a highly electron-deficient environment, causing their signals to appear significantly downfield. Literature data for 3,5-disubstituted 1,2,4-oxadiazoles show these carbons resonating in the δ 167-176 ppm range. C-5, being the point of attachment for the phenyl ring, is expected to be further downfield than C-3.
-
Aromatic Carbons (C-1' to C-6'): Aromatic carbons typically resonate in the δ 120-150 ppm region.[3]
-
C-1' (ipso-C): The carbon attached to the oxadiazole ring will be deshielded.
-
C-3' (ipso-C): The carbon bearing the bromine atom will be influenced by the "heavy atom effect," which can cause a shift that is not solely predicted by electronegativity.
-
Quaternary Carbons: C-1' and C-3' are quaternary and will typically show lower intensity signals compared to the protonated carbons. The remaining four signals correspond to the proton-bearing carbons (C-2', C-4', C-5', C-6'). Their specific shifts are influenced by the complex interplay of the substituent effects.
-
Predicted ¹³C NMR Data
The table below outlines the predicted chemical shifts for the carbon atoms in CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-5 | 174 - 177 | Oxadiazole ring, highly deshielded |
| C-3 | 167 - 170 | Oxadiazole ring, highly deshielded |
| C-4' | 135 - 138 | Aromatic CH |
| C-6' | 131 - 134 | Aromatic CH |
| C-1' | 129 - 132 | Quaternary, attached to oxadiazole |
| C-5' | 128 - 131 | Aromatic CH |
| C-2' | 125 - 128 | Aromatic CH |
| C-3' | 122 - 124 | Quaternary, attached to Bromine |
Experimental Protocol: A Self-Validating System
Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.
Figure 2. A validated workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Filtration and Tube Loading:
-
To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose.
-
The final sample height in the tube should be approximately 4-5 cm.[6]
-
Securely cap the NMR tube to prevent solvent evaporation.
-
-
Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):
-
Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer's spinner turbine.
-
Insert the sample into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Spectrum:
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans (NS): 16 to 64 (averaged for better signal-to-noise)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR Spectrum:
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1.5 seconds
-
Spectral Width (SW): 240 ppm
-
-
-
Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Integrate the signals in the ¹H spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion
The structural confirmation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. The ¹H NMR spectrum is characterized by a highly deshielded singlet for the oxadiazole proton and a complex, yet predictable, set of four signals for the disubstituted aromatic ring. The ¹³C NMR spectrum complements this data with eight distinct signals, including two signature downfield resonances for the oxadiazole carbons. By following the detailed experimental protocol and understanding the chemical principles outlined in this guide, researchers can confidently elucidate the structure of this and related heterocyclic molecules, ensuring the integrity and progression of their scientific endeavors.
References
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. QUIMICA NOVA, 12(3), 221-224. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved January 23, 2026, from [Link]
-
Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 149, 920–927. [Link]
-
Tyl, J., & Petruš, L. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
-
Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta A Mol Biomol Spectrosc, 149, 920-7. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved January 23, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 23, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 23, 2026, from [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved January 23, 2026, from [Link]
-
Sepe, V., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(6), 1733. [Link]
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ResearchGate. (n.d.). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Retrieved January 23, 2026, from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 23, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved January 23, 2026, from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved January 23, 2026, from [Link]
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mass spectrometry of brominated phenyl oxadiazoles
An In-Depth Technical Guide to the Mass Spectrometry of Brominated Phenyl Oxadiazoles
Authored by a Senior Application Scientist
Introduction: The Convergence of a Privileged Scaffold and a Powerful Analytical Technique
In the landscape of modern drug discovery, the 1,3,4-oxadiazole moiety stands out as a "privileged scaffold."[1][2] Its unique combination of metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions has made it a cornerstone in the design of novel therapeutics. When this heterocyclic core is functionalized with a brominated phenyl group, we create a class of compounds with significant potential, often explored for antimicrobial, antitubercular, and other biological activities.[3]
The successful development of these candidates, however, is critically dependent on robust analytical characterization. Mass spectrometry (MS) emerges as an indispensable tool, providing definitive structural elucidation, purity confirmation, and metabolic profiling.[4][5] The presence of bromine, with its distinctive isotopic signature, provides a powerful analytical anchor, transforming a potential challenge into a diagnostic advantage.
This guide provides an in-depth exploration of the mass spectrometric analysis of brominated phenyl oxadiazoles. We will move beyond procedural lists to explain the underlying causality of fragmentation, detail self-validating experimental protocols, and provide a framework for confident data interpretation, reflecting the rigor required in a drug development environment.
Pillar 1: The Bromine Isotope Pattern - A Foundational Diagnostic Tool
The most telling feature in the mass spectrum of a brominated compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. This results in a characteristic "doublet" for any ion containing a single bromine atom, where the M+ peak (containing ⁷⁹Br) is accompanied by an M+2 peak (containing ⁸¹Br) of nearly equal intensity.[6] This pattern is an unambiguous indicator of bromine's presence and is the first feature a scientist should look for during spectral analysis.
For compounds containing multiple bromine atoms, this pattern becomes even more distinct, following a predictable binomial distribution.
Table 1: Theoretical Isotopic Distribution for Bromine-Containing Ions
| Number of Bromine Atoms | Ion Species | Relative m/z | Expected Intensity Ratio |
| 1 | M, M+2 | X, X+2 | 100 : 97.6 |
| 2 | M, M+2, M+4 | X, X+2, X+4 | 100 : 195.2 : 95.2 |
This predictable pattern is a self-validating feature within the spectrum. If a suspected molecular ion does not exhibit the correct isotopic signature, its assignment must be questioned.
Pillar 2: Elucidating Structure Through Energetic Fragmentation - Electron Ionization (EI)
Electron Ionization (EI) is a high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule, causing extensive and reproducible fragmentation.[7] This makes it exceptionally powerful for structural elucidation by creating a detailed "fingerprint" of the molecule. The choice to use EI, typically coupled with Gas Chromatography (GC-MS), is predicated on the analyte's thermal stability and volatility.
The Causality of Fragmentation in a Brominated Phenyl Oxadiazole
Let us consider a representative molecule: 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole .
Upon electron impact (typically at 70 eV), the molecule is ionized to form a molecular ion radical, M+•. The subsequent fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses. The most probable cleavages occur at the weakest bonds and where charge can be stabilized, often by resonance within aromatic systems.
A primary and highly diagnostic fragmentation event for 1,3,4-oxadiazoles involves the cleavage of the heterocyclic ring.[8][9] Further fragmentation involves the characteristic loss of the bromine atom and cleavage of the phenyl rings themselves.
Caption: Predicted EI fragmentation pathways for 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Table 2: Key Diagnostic Fragments in the EI Spectrum of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
| m/z (for ⁷⁹Br) | Proposed Structure/Fragment | Significance |
| 300 / 302 | [M]+• Molecular Ion | Confirms molecular weight and presence of one bromine. |
| 221 | [M-Br]+ | Loss of the bromine radical, a common pathway for halogenated aromatics.[10] |
| 183 / 185 | [Br-C₆H₄-CO]+ | 4-Bromobenzoyl cation. Key fragment confirming the bromophenyl moiety. |
| 105 | [C₆H₅-CO]+ | Benzoyl cation. Confirms the unsubstituted phenyl moiety. |
| 103 | [Br-C₆H₄]+ | 4-Bromophenyl cation. |
| 77 | [C₆H₅]+ | Phenyl cation. |
| 51 | [C₄H₃]+ | A common fragment from the breakdown of a phenyl ring.[11] |
Self-Validating Experimental Protocol: GC-EI-MS
This protocol is designed to ensure reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh 1 mg of the synthesized compound.
-
Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane. Vortex for 30 seconds to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL. The rationale for this concentration is to avoid detector saturation while ensuring adequate signal intensity.
-
Transfer the final solution to a 2 mL autosampler vial with a glass insert.
-
-
Instrumentation & Parameters (Typical):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1) to handle the sample concentration. Inlet temperature: 280 °C.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. The choice of a non-polar column is justified by the generally non-polar nature of the parent compound.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 5 minutes. (This ramp ensures good separation from any potential impurities or starting materials).
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV. This is the standard energy to ensure fragmentation patterns are consistent with library data.
-
Scan Range: m/z 40 - 450. The range is set to be wide enough to capture small fragments as well as the molecular ion cluster.
-
-
Data Acquisition & Validation:
-
Inject 1 µL of the sample.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Self-Validation Check: Confirm the presence of the M/M+2 doublet at the expected retention time. The ratio should be ~1:1. The absence of this pattern invalidates the identification.
-
Pillar 3: Gentle Analysis for Confirmation & Metabolites - ESI-MS/MS
For compounds that are less volatile, thermally labile, or when analyzing metabolites that are often more polar, Electrospray Ionization (ESI) is the technique of choice.[12] As a "soft" ionization method, ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is ideal for unequivocally determining the molecular weight.
The true power of ESI in a drug development context comes when it is coupled with tandem mass spectrometry (MS/MS).[13] In this technique, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed. This provides controlled fragmentation that can be directly linked to the parent ion, offering definitive structural information.
Protocol: LC-ESI-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Dilute to a working concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical as it provides a proton source to facilitate the formation of [M+H]⁺ ions.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation & Parameters (Typical):
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 provides good reversed-phase retention for this class of compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Sciex TripleTOF 6600 or Thermo Fisher Q Exactive or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350 °C.
-
MS1 (Full Scan): Scan range m/z 100 - 500 to find the [M+H]⁺ ion.
-
MS2 (Product Ion Scan):
-
Set an inclusion list for the expected m/z of the protonated molecule (e.g., 301.0 and 303.0).
-
Apply a collision energy ramp (e.g., 15-40 eV) to generate a rich spectrum of product ions.
-
-
-
Data Interpretation:
-
Confirm the presence of the [M+H]⁺ isotopic cluster in the MS1 scan.
-
Analyze the MS2 spectrum to confirm the structure. Fragmentation will differ from EI but will still involve cleavage of the oxadiazole ring and loss of the bromine atom.
-
Workflow for Structural Characterization
A systematic workflow ensures all necessary data is collected for confident characterization of a novel brominated phenyl oxadiazole.
Caption: Comprehensive workflow for MS analysis of novel brominated phenyl oxadiazoles.
Conclusion
The mass spectrometric analysis of brominated phenyl oxadiazoles is a clear example of how molecular structure directly informs analytical strategy. By leveraging the unique isotopic signature of bromine as a built-in validation point, and by judiciously applying both hard (EI) and soft (ESI-MS/MS) ionization techniques, researchers can achieve unambiguous structural confirmation. The protocols and interpretive frameworks presented here provide a robust, self-validating system for accelerating drug development programs that rely on this important chemical class. The causality-driven approach—understanding why a molecule fragments in a certain way—is what elevates routine analysis to rigorous scientific characterization.
References
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Kumar, D., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information. Available at: [Link]
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Plescia, S., et al. (2001). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Scielo. Available at: [Link]
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Pace, V., et al. (2011). Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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Shafique, S., et al. (2018). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate. Available at: [Link]
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Pace, V., et al. (2011). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Tlekhusezh, M. A., et al. (2020). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
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Riaz, M., et al. (2017). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). ResearchGate. Available at: [Link]
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Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]
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(2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. Available at: [Link]
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(2015). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Available at: [Link]
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The Architectural Precision of 5-(3-Bromophenyl)-1,2,4-oxadiazole Derivatives: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and metabolic stability make it a valuable bioisostere for amide and ester functionalities, which are prone to hydrolysis in biological systems.[2] This structural motif is a key component in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a bromophenyl substituent onto the 1,2,4-oxadiazole core provides a powerful tool for modulating the molecule's physicochemical properties and biological activity. The bromine atom, in particular, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing molecular self-assembly and enhancing protein-ligand binding.[4]
This technical guide provides a comprehensive overview of the crystal structure of 5-(3-bromophenyl)-1,2,4-oxadiazole derivatives. While a specific crystal structure for the parent compound, this compound, is not publicly available in crystallographic databases as of this writing, this guide will utilize crystallographic data from closely related analogs to elucidate the key structural features and intermolecular interactions that govern the solid-state architecture of this important class of molecules. By examining these analogs, we can gain valuable insights into the conformational preferences, packing motifs, and the influential role of halogen bonding in the crystal engineering of these derivatives.
Synthesis and Crystallization: From Solution to Single Crystal
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl amidoxime intermediate. A common and effective method involves the reaction of a substituted amidoxime with an acyl chloride or anhydride.[5] For the synthesis of this compound derivatives, a plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of a this compound Derivative
Step 1: Formation of 3-Bromobenzamidoxime
-
To a solution of 3-bromobenzonitrile (1 eq.) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.) is added.
-
The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-bromobenzamidoxime, which can be purified by recrystallization.
Step 2: Acylation and Cyclization to the 1,2,4-Oxadiazole Ring
-
The 3-bromobenzamidoxime (1 eq.) is dissolved in a suitable solvent such as pyridine or dioxane.
-
The desired acyl chloride (1.1 eq.) is added dropwise to the solution at 0 °C.
-
The reaction mixture is then heated to reflux for 8-12 hours.
-
After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is purified by column chromatography on silica gel to afford the this compound derivative.
Crystallization Workflow
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is a widely used and effective method for the crystallization of organic compounds.
Protocol for Crystallization via Slow Evaporation:
-
A saturated solution of the purified this compound derivative is prepared in a suitable solvent or solvent mixture (e.g., ethanol/chloroform, acetone, ethyl acetate) at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is transferred to a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals will form.
Caption: Synthetic and crystallization workflow for this compound derivatives.
The Crystal Structure: A Detailed Analysis
Due to the lack of a publicly available crystal structure for this compound, we will examine the crystallographic data of a closely related compound, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole , to illustrate the key structural features of a 1,2,4-oxadiazole ring substituted with a halogenated phenyl group.[6] The presence of chloro-substituents, like bromo-substituents, introduces the potential for halogen bonding and provides a valuable model for understanding the crystal packing.
Molecular Geometry
The molecular structure of 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole reveals a nearly planar conformation.[6] The dihedral angles between the plane of the oxadiazole ring and the phenyl and dichlorophenyl rings are relatively small, indicating significant conjugation across the molecule.[6] This planarity is a common feature in many 1,2,4-oxadiazole derivatives and has implications for their electronic properties and potential for π-π stacking interactions in the solid state.
| Parameter | Value | Significance |
| Crystal System | Triclinic | Low symmetry, allowing for efficient packing. |
| Space Group | P-1 | Centrosymmetric, with molecules often packed in inversion-related pairs. |
| a (Å) | 3.8035 (2) | Unit cell dimensions define the repeating unit of the crystal lattice. |
| b (Å) | 10.9666 (7) | |
| c (Å) | 14.6949 (9) | |
| α (°) | 99.044 (2) | |
| β (°) | 91.158 (2) | |
| γ (°) | 98.891 (2) | |
| V (ų) | 597.43 (6) | Volume of the unit cell. |
| Z | 2 | Number of molecules per unit cell. |
| Table 1: Crystallographic Data for 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole.[6] |
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state arrangement of molecules is dictated by a complex interplay of non-covalent interactions. In the case of bromophenyl-substituted oxadiazoles, several key interactions are expected to play a crucial role in the crystal packing.
1. Halogen Bonding:
The bromine atom on the phenyl ring possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole, located along the extension of the C-Br bond.[4] This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom of the oxadiazole ring. This directional interaction, termed a halogen bond, is a powerful tool in crystal engineering for controlling the supramolecular assembly of molecules.[7]
2. π-π Stacking:
The planar aromatic rings of the oxadiazole and phenyl groups can engage in π-π stacking interactions. These interactions, arising from the dispersion forces between the delocalized π-electron clouds, contribute significantly to the overall stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) influences the electronic properties of the material.[8]
3. C-H···N and C-H···O Hydrogen Bonds:
Weak hydrogen bonds, such as those involving a carbon-bound hydrogen atom as the donor and a nitrogen or oxygen atom of the oxadiazole ring as the acceptor, are also important in directing the crystal packing.[7] These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the formation of the three-dimensional crystal structure.
Caption: Dominant intermolecular interactions in the crystal packing of this compound derivatives.
Conclusion and Future Directions
The crystal structure of this compound derivatives is governed by a delicate balance of intermolecular forces, with halogen bonding, π-π stacking, and weak hydrogen bonds playing pivotal roles in their supramolecular assembly. While a definitive crystal structure for the parent compound remains to be reported, analysis of closely related analogs provides a robust framework for understanding the structural chemistry of this important class of molecules.
For researchers in drug development, a thorough understanding of the solid-state properties of these compounds is crucial. Polymorphism, which is influenced by the same intermolecular interactions that direct crystal packing, can have profound effects on the solubility, bioavailability, and stability of an active pharmaceutical ingredient. Future work in this area should focus on the synthesis and crystallographic characterization of a wider range of this compound derivatives to establish clear structure-property relationships. Such studies, combining experimental crystallography with computational modeling, will undoubtedly accelerate the rational design of new therapeutic agents based on the versatile 1,2,4-oxadiazole scaffold.
References
- Gomha, S. M., & Abdel-aziz, H. M. (2020). 1,2,4-Oxadiazole Derivatives in Drug Discovery: A Comprehensive Review. Molecules, 25(16), 3585.
- Sharma, V., Kumar, P., & Pathak, D. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 1-21.
- Wang, Y., et al. (2010). 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023.
- Benci, K., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3223.
- Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643.
- de la Torre, B. G., & Albericio, F. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303.
- Cavallo, G., et al. (2016). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 116(4), 2478-2601.
- Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6299-6310.
- Chen, J., et al. (2017). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives.
- Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft, 17(2), 1685-1698.
- Al-Omary, F. A. M., et al. (2015). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. Retrieved January 23, 2026, from [Link]
- Ibrahim, M. A. A., et al. (2022). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. International Journal of Molecular Sciences, 23(6), 2999.
- Aakeröy, C. B., et al. (2022). Competition between chalcogen and halogen bonding assessed through isostructural species. Acta Crystallographica Section C: Structural Chemistry, 78(12), 716-721.
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Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Substituted 1,2,4-Oxadiazoles for Drug Development Professionals
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, a structure that has become a cornerstone in contemporary drug discovery.[1][2] Its prevalence is not accidental; the ring's unique electronic and structural properties offer a remarkable combination of chemical stability and tunable physicochemical characteristics, making it an attractive scaffold for developing novel therapeutic agents.[2] This is evidenced by its inclusion in clinically approved drugs like Oxolamine (antitussive) and Irrigor (vasodilator).[1]
A primary driver for the widespread use of the 1,2,4-oxadiazole core is its role as a bioisostere for ester and amide functionalities.[2][3] Esters and amides, while common in bioactive molecules, are often susceptible to hydrolysis by metabolic enzymes, leading to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring effectively mimics the steric and electronic features of these groups while offering significantly enhanced metabolic stability, a critical advantage in drug design.[2][3]
This guide, intended for researchers, medicinal chemists, and drug development scientists, provides an in-depth exploration of the key physicochemical properties of substituted 1,2,4-oxadiazoles. We will move beyond simple definitions to explain the causal relationships between molecular structure and properties, provide field-proven experimental protocols for their assessment, and present data in a clear, comparative format. Understanding and manipulating these properties is fundamental to optimizing a candidate molecule for efficacy, safety, and successful clinical development.
Core Physicochemical Properties: A Structure-Property Deep Dive
The therapeutic success of a drug candidate is inextricably linked to its physicochemical profile. For 1,2,4-oxadiazole derivatives, the nature and position of substituents on the C3 and C5 carbons provide a powerful means to modulate these properties.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.
The 1,2,4-oxadiazole ring itself contributes to the overall lipophilicity of a molecule. The choice of substituents at the C3 and C5 positions allows for fine-tuning of this property. Aromatic and aliphatic groups will generally increase lipophilicity, while polar functional groups will decrease it.
An important consideration in drug design is the comparison between oxadiazole isomers. Systematic studies have shown that 3,5-disubstituted 1,2,4-oxadiazoles are consistently more lipophilic than their corresponding 2,5-disubstituted 1,3,4-oxadiazole isomers.[4] This difference is attributed to variations in the isomers' electronic charge distributions and dipole moments, which affects how they interact with polar (water) and non-polar (octanol) environments.[4] This distinction is crucial when selecting a scaffold to achieve a target lipophilicity range, often a LogD between 1 and 3 for orally bioavailable drugs.
Table 1: Impact of Substitution on Calculated Lipophilicity (cLogP) of Representative 1,2,4-Oxadiazoles
| C3-Substituent | C5-Substituent | Representative Structure | cLogP (Exemplary) |
| Phenyl | Methyl | 3-phenyl-5-methyl-1,2,4-oxadiazole | 2.1 |
| Phenyl | Phenyl | 3,5-diphenyl-1,2,4-oxadiazole | 3.8 |
| Methyl | Phenyl | 3-methyl-5-phenyl-1,2,4-oxadiazole | 2.1 |
| Phenyl | 4-Chlorophenyl | 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | 4.6 |
| Phenyl | Methoxy | 3-phenyl-5-methoxy-1,2,4-oxadiazole | 1.9 |
Note: cLogP values are estimates and serve for comparative purposes. Experimental determination is essential for accurate assessment.
Aqueous Solubility: The Gateway to Bioavailability
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, leading to formulation challenges and inadequate bioavailability.
The solubility of substituted 1,2,4-oxadiazoles is governed by a delicate balance between lipophilicity and the strength of intermolecular interactions in the solid state (crystal lattice energy). While a direct correlation between LogD and solubility is often weak, a general trend exists where highly lipophilic compounds tend to be less soluble.[4] However, other factors, such as the ability to form hydrogen bonds with water, play a significant role. The nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring act as hydrogen bond acceptors, contributing positively to aqueous solubility.[5]
As with lipophilicity, isomeric choice matters. The less lipophilic 1,3,4-oxadiazole isomers generally exhibit higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts, particularly for more lipophilic compounds (LogD > 2.0).[4]
Caption: Key factors governing the aqueous solubility of 1,2,4-oxadiazoles.
Metabolic Stability: Engineering for Longevity
The 1,2,4-oxadiazole ring is prized for its metabolic robustness, particularly when replacing hydrolytically labile ester or amide groups.[2][6] This stability against hydrolases is a key reason for its classification as a "bioisostere." However, the entire molecule is not metabolically inert. The substituents attached to the ring are often targets for metabolic enzymes, primarily the Cytochrome P450 (CYP) family.
Studies comparing matched pairs of isomers have revealed that 1,2,4-oxadiazole derivatives are more frequently recognized and metabolized by CYP enzymes than the corresponding 1,3,4-oxadiazoles.[4] This suggests that the 1,2,4-isomer may have a weaker coordination to the active site of these enzymes, leading to a higher metabolic turnover.[4] Common metabolic transformations include aromatic hydroxylation or alkyl oxidation on the substituents. Therefore, the design strategy to enhance metabolic stability often involves modifying the substituents to block or reduce their susceptibility to CYP-mediated metabolism (e.g., by introducing fluorine atoms at metabolically "hot" spots).
Caption: Typical metabolic pathway for a substituted 1,2,4-oxadiazole.
Chemical Stability and Reactivity
The 1,2,4-oxadiazole ring is thermodynamically stable and generally resistant to a wide range of chemical conditions encountered in drug formulation and physiological environments.[7] Its aromaticity, though considered relatively low, contributes to this stability.[7] However, the O-N bond is the most labile part of the ring and can be cleaved under reductive conditions, leading to ring-opening. This reactivity is generally not a concern under physiological conditions but can be relevant during synthetic manipulations. The carbon atoms of the ring have electrophilic character, while the N4 atom is nucleophilic.
Field-Proven Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is paramount. The following are standard, validated protocols used in the drug discovery industry.
Protocol 1: Determination of Lipophilicity (Shake-Flask Method for LogP)
This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and aqueous phase, respectively.
-
Rationale: The shake-flask method is the "gold standard" for LogP determination, providing a direct equilibrium measurement. Its accuracy depends on achieving true equilibrium and precise quantification in both phases.
-
Materials:
-
n-Octanol (pre-saturated with water)
-
Purified water or buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
-
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and water/buffer for 24 hours. Allow the phases to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Dissolution: Prepare a stock solution of the test compound in the phase in which it is more soluble (usually n-octanol). The final concentration should be low enough to avoid saturation in either phase (<0.01 M).
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase (e.g., 1 mL of octanol stock into 1 mL of buffer).
-
Equilibration: Cap the vial tightly and shake or vortex vigorously for 1-3 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at >2000g for 15-30 minutes to ensure complete separation of the phases.
-
Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the compound in each phase using a suitable analytical method with a proper calibration curve.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)
-
Protocol 2: High-Throughput Kinetic Aqueous Solubility Assay
This assay is designed to quickly assess the solubility of compounds prepared as DMSO stocks, mimicking early-stage screening conditions.
-
Rationale: This method measures the concentration of a compound remaining in solution after it is diluted from a DMSO stock into an aqueous buffer and equilibrium is reached. It reflects the practical solubility limit under common experimental conditions and can highlight compounds prone to precipitation.
-
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for incubation, one for filtration)
-
Filter plate (e.g., 0.45 µm PVDF)
-
Plate shaker
-
LC-MS/MS or HPLC-UV system
-
-
Step-by-Step Methodology:
-
Compound Addition: Add a small volume of the 10 mM DMSO stock solution to the aqueous buffer in a 96-well plate (e.g., 2 µL into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow precipitation to reach equilibrium.
-
Filtration: Transfer the solution to a filter plate placed on top of a clean collection plate. Centrifuge to separate the soluble fraction (filtrate) from any precipitate.
-
Sample Preparation: Prepare a standard by diluting the same amount of DMSO stock into a solvent where it is fully soluble (e.g., acetonitrile/water 1:1). This represents the theoretical maximum concentration.
-
Analysis: Analyze the concentration of the compound in the filtered aqueous sample and the standard sample by LC-MS/MS or another suitable method.
-
Calculation: Kinetic Solubility (µM) = ([Compound]filtrate / [Compound]standard) * Theoretical Concentration (100 µM)
-
Caption: Workflow for a high-throughput kinetic solubility assay.
Conclusion
The 1,2,4-oxadiazole ring is a powerful and versatile scaffold in medicinal chemistry, offering a stable and tunable platform for drug design. Its utility as a metabolically robust bioisostere for amides and esters has cemented its place in the medicinal chemist's toolbox. However, successful drug development requires a nuanced understanding of how substituents at the C3 and C5 positions dictate the molecule's overall physicochemical profile. By carefully modulating lipophilicity, solubility, and metabolic stability through rational design and validating these properties with robust experimental protocols, researchers can effectively harness the potential of substituted 1,2,4-oxadiazoles to create the next generation of therapeutic agents.
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022-01-05). PMC - NIH. Retrieved January 23, 2026, from [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025-07-05). PubMed. Retrieved January 23, 2026, from [Link]
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Oxadiazoles in Medicinal Chemistry. (2011-12-19). ACS Publications - American Chemical Society. Retrieved January 23, 2026, from [Link]
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Properties and reactivities of 1,2,4-oxadiazole derivatives. The... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023-03-21). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. Retrieved January 23, 2026, from [Link]
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Unlocking the Therapeutic Potential of 5-Phenyl-1,2,4-Oxadiazole Analogs: A Technical Guide to Theoretical DFT Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of a phenyl group at the 5-position of this heterocyclic ring system presents a versatile template for the design of novel therapeutic agents. Understanding the intricate relationship between the molecular structure and biological activity of these 5-phenyl-1,2,4-oxadiazole analogs is paramount for rational drug design.[4][5] This in-depth technical guide provides a comprehensive overview of the application of theoretical Density Functional Theory (DFT) studies to elucidate the structural, electronic, and spectroscopic properties of these promising compounds, thereby accelerating their journey from concept to clinic.
The Power of Predictive Chemistry: The Role of Density Functional Theory (DFT)
In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure of molecules.[6][7] Unlike traditional ab initio methods that grapple with the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a more manageable three-dimensional quantity. This approach allows for a remarkable balance between computational cost and accuracy, making it the workhorse for theoretical studies in drug discovery.
The foundational principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. The practical implementation of DFT involves the use of functionals, such as the widely employed B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which approximates the exchange-correlation energy—the most challenging component of the total energy.[8][9] The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals (e.g., 6-311++G(d,p)), is also crucial for obtaining reliable results.[8][10]
This guide will delve into the practical application of DFT to unravel the key molecular characteristics of 5-phenyl-1,2,4-oxadiazole analogs, providing a roadmap for researchers to leverage these computational insights in their drug development endeavors.
Part 1: Foundational DFT Calculations for Molecular Characterization
A thorough understanding of a molecule's fundamental properties is the first step in any drug design campaign. DFT provides a suite of tools to probe the geometry, stability, and reactivity of 5-phenyl-1,2,4-oxadiazole analogs.
Geometric Optimization: Unveiling the Three-Dimensional Structure
The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with biological targets. Geometric optimization, a cornerstone of DFT calculations, seeks to find the minimum energy conformation of a molecule. This process provides crucial information on bond lengths, bond angles, and dihedral angles.
Why it's critical: An accurate molecular geometry is the foundation for all other computational predictions. It allows for a realistic representation of the molecule's shape and is essential for understanding how it will fit into the binding pocket of a protein.
Experimental Protocol: Geometric Optimization
-
Input File Preparation: Construct a 3D model of the 5-phenyl-1,2,4-oxadiazole analog using a molecular builder.
-
Calculation Setup:
-
Method: Select the DFT functional, for instance, B3LYP.[9]
-
Basis Set: Choose a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[10]
-
Job Type: Specify "Optimization" to instruct the software to find the minimum energy structure.
-
-
Execution: Submit the calculation to a computational chemistry software package like Gaussian.[8]
-
Analysis: Upon completion, analyze the output file to extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Verify that the calculation has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
Caption: Workflow for Geometric Optimization using DFT.
Part 2: Probing Electronic Properties and Reactivity
The electronic characteristics of a molecule are intimately linked to its reactivity and its ability to participate in intermolecular interactions, which are the basis of drug-target binding.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.[10]
-
HOMO Energy (EHOMO): Related to the ionization potential, a lower EHOMO indicates a greater ability to donate electrons.
-
LUMO Energy (ELUMO): Related to the electron affinity, a lower ELUMO suggests a greater ability to accept electrons.
-
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a more reactive molecule.[11]
Why it's critical: FMO analysis helps to identify the electron-rich and electron-poor regions of a molecule, providing insights into its potential for engaging in charge-transfer interactions with a biological target. The energy gap can be correlated with the molecule's overall stability and reactivity.[12]
Experimental Protocol: Frontier Molecular Orbital Analysis
-
Prerequisite: Perform a geometric optimization of the molecule as described in Part 1.1.
-
Calculation Setup:
-
Use the optimized geometry as the input.
-
Method and Basis Set: Employ the same level of theory used for optimization (e.g., B3LYP/6-311++G(d,p)).[8]
-
Job Type: Specify a "Single Point Energy" calculation.
-
Keywords: Include keywords to request the generation of molecular orbital information (e.g., "pop=full" in Gaussian).
-
-
Execution: Run the single-point energy calculation.
-
Analysis:
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution across the molecule.
-
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the 5-phenyl-1,2,4-oxadiazole analogs. These descriptors provide a more quantitative measure of a molecule's propensity to react.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's ability to act as an electrophile. |
Why it's critical: These descriptors provide a quantitative framework for comparing the reactivity of different analogs. For instance, a molecule with a high electrophilicity index might be more prone to covalent interactions with nucleophilic residues in a protein.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.
-
Green regions: Represent neutral or near-neutral electrostatic potential.
Why it's critical: MEP maps provide a visual guide to the reactive sites of a molecule.[11] They can help identify regions involved in hydrogen bonding and other non-covalent interactions that are crucial for drug-receptor binding. For 5-phenyl-1,2,4-oxadiazole analogs, the nitrogen and oxygen atoms of the oxadiazole ring are often identified as electron-rich regions.[8]
Experimental Protocol: Molecular Electrostatic Potential Mapping
-
Prerequisite: A single-point energy calculation on the optimized geometry is required.
-
Calculation Setup:
-
Use the wavefunction file generated from the single-point energy calculation.
-
Software: Utilize visualization software such as GaussView, Chemcraft, or Avogadro.
-
-
Generation: Instruct the software to generate the MEP surface.
-
Analysis: Analyze the color-coded map to identify the electrophilic and nucleophilic sites on the molecule.
Caption: Workflow for Analyzing Electronic Properties.
Part 3: Simulating Spectroscopic Properties
DFT can also be used to predict the spectroscopic properties of molecules, providing a valuable tool for validating experimental data and interpreting complex spectra.
Vibrational (FT-IR) Spectroscopy
Theoretical vibrational frequency calculations can predict the positions and intensities of infrared (IR) absorption bands. By comparing the calculated spectrum with the experimental FT-IR spectrum, one can confirm the structure of a synthesized compound. It's important to note that calculated vibrational frequencies are often systematically overestimated due to the harmonic approximation and the neglect of anharmonicity. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[13]
Why it's critical: Theoretical FT-IR spectra can aid in the structural elucidation of newly synthesized 5-phenyl-1,2,4-oxadiazole analogs and help in the assignment of experimental vibrational bands.
Electronic (UV-Vis) Spectroscopy
Time-Dependent DFT (TD-DFT) is a powerful extension of DFT that can be used to predict the electronic absorption spectra (UV-Vis) of molecules.[13] TD-DFT calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
Why it's critical: Predicted UV-Vis spectra can help to understand the electronic transitions occurring within the molecule and can be used to rationalize the observed color of a compound. These calculations can also provide insights into the effects of different substituents on the electronic properties of the 5-phenyl-1,2,4-oxadiazole chromophore.
Part 4: Application in Drug Design and Development
The ultimate goal of these theoretical studies is to guide the design of more potent and selective drug candidates.
Structure-Activity Relationship (SAR) Studies
By performing DFT calculations on a series of 5-phenyl-1,2,4-oxadiazole analogs with varying substituents, it is possible to establish quantitative structure-activity relationships (QSAR).[14] The calculated electronic and structural parameters can be correlated with experimentally determined biological activities to build predictive models. These models can then be used to design new analogs with improved potency.
Molecular Docking and Dynamics
The optimized geometries and charge distributions obtained from DFT calculations are invaluable for subsequent molecular docking and molecular dynamics (MD) simulations.[4][15]
-
Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein.[16] The accuracy of docking is highly dependent on the quality of the input ligand structure, which is where DFT optimization plays a crucial role.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of binding stability and the identification of key intermolecular interactions.
Caption: Integration of DFT with other computational drug design methods.
Conclusion
Theoretical DFT studies offer a powerful and cost-effective approach to investigate the fundamental properties of 5-phenyl-1,2,4-oxadiazole analogs. By providing detailed insights into their geometry, electronic structure, and reactivity, DFT calculations can significantly accelerate the drug discovery process. This guide has outlined the core methodologies and their practical applications, empowering researchers to leverage the predictive power of computational chemistry in their quest for novel and effective therapeutics. The synergy between theoretical predictions and experimental validation is the key to unlocking the full therapeutic potential of this versatile chemical scaffold.
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Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(3), 220-230. [Link]
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Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT T. Advanced Journal of Chemistry, Section A. [Link]
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ResearchGate. (n.d.). DFT Computational Studies, Spectroscopic (UV-Vis, IR, NMR), In Silico Molecular Docking and ADME Study of 3-(3-Methylpyridin-2-yl)-5-phenyl-1,2,4-oxadiazole. [Link]
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Al-Suaily, K. A., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. [Link]
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de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(14), 5489. [Link]
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Bentama, A., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Scientific Reports, 11(1), 19992. [Link]
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Savarino, A., et al. (2019). 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937-947. [Link]
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ResearchGate. (n.d.). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. [Link]
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ResearchGate. (n.d.). Examples of compounds based on 1,2,4-oxadiazole units (1).... [Link]
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Liu, B., et al. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]
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Unadkat, V. H., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1279-1296. [Link]
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Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8898. [Link]
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Bilal, M. S., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]
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Ali, B., et al. (2020). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Heliyon, 6(1), e03223. [Link]
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The 1,2,4-Oxadiazole Ring as a Bioisosteric Tool in Modern Drug Design: An In-depth Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, stands out as a powerful tool in this endeavor. Among the myriad of heterocyclic scaffolds employed for this purpose, the 1,2,4-oxadiazole ring has garnered significant attention. This five-membered heterocycle serves as a robust bioisostere for esters and amides, offering enhanced metabolic stability and tunable electronic properties. This guide provides a comprehensive technical overview of the application of the 1,2,4-oxadiazole ring in drug design, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind its selection, explore its impact on critical drug-like properties, and provide practical, field-proven insights into its synthesis and application through illustrative case studies.
The Rationale for Bioisosterism: Beyond Simple Analogs
The principle of bioisosterism is rooted in the understanding that the biological activity of a small molecule is not solely dictated by its elemental composition, but rather by the spatial arrangement of its atoms and the resulting electronic landscape. The objective of a bioisosteric replacement is to fine-tune a molecule's properties to overcome liabilities such as poor metabolic stability, low bioavailability, or off-target toxicity, while preserving or enhancing its desired biological activity.
The 1,2,4-oxadiazole ring has emerged as a particularly versatile bioisostere due to its unique combination of attributes:
-
Metabolic Stability: It is significantly more resistant to enzymatic hydrolysis compared to the ester and amide functionalities it often replaces.[1][2] This increased stability can lead to a longer plasma half-life and improved in vivo exposure of the drug candidate.
-
Physicochemical Mimicry: The 1,2,4-oxadiazole ring can effectively mimic the hydrogen bonding acceptor properties of esters and amides, crucial for maintaining interactions with biological targets.[3][4]
-
Tunable Electronics and Lipophilicity: The electronic nature of the ring can be modulated through substitution at the 3- and 5-positions, allowing for fine-tuning of properties like pKa and dipole moment. This, in turn, influences lipophilicity (LogD) and aqueous solubility.[5][6]
-
Structural Rigidity: As a planar, aromatic ring, the 1,2,4-oxadiazole acts as a rigid linker, which can help to lock the bioactive conformation of a molecule and improve its binding affinity to the target.
Physicochemical Properties and Comparative Analysis
A critical aspect of employing the 1,2,4-oxadiazole ring is understanding its physicochemical properties in comparison to the functional groups it replaces and its other regioisomers, particularly the 1,3,4-oxadiazole.
| Property | Ester (-COO-) / Amide (-CONH-) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference |
| Metabolic Stability | Prone to hydrolysis by esterases and amidases | Generally high | Generally high | Heterocyclic core is less susceptible to enzymatic cleavage. |
| Hydrogen Bond Acceptor Capacity | Strong | Moderate to Strong | Moderate to Strong | The nitrogen and oxygen atoms in the ring act as hydrogen bond acceptors. |
| Lipophilicity (LogD) | Variable | Higher | Lower | The 1,3,4-oxadiazole isomer typically exhibits a lower LogD value, which can be advantageous for improving solubility and reducing metabolic clearance.[5] |
| Dipole Moment | Moderate | Higher | Lower | The arrangement of heteroatoms in the 1,2,4-isomer results in a larger dipole moment, influencing polarity and interactions with its environment.[5] |
| Aqueous Solubility | Variable | Lower | Higher | Generally, the lower lipophilicity of the 1,3,4-isomer correlates with improved aqueous solubility.[5] |
This comparative data underscores that while both oxadiazole isomers offer advantages over esters and amides in terms of metabolic stability, the choice between the 1,2,4- and 1,3,4-isomers can have a significant impact on other drug-like properties. The 1,3,4-oxadiazole is often favored for its lower lipophilicity and better aqueous solubility.[5]
The 1,2,4-Oxadiazole Ring in Action: Case Studies in Drug Discovery
The utility of the 1,2,4-oxadiazole as a bioisostere is best illustrated through its successful application in various drug discovery programs.
Anticancer Agents
The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents.[4] For instance, derivatives of 3,5-diaryl-1,2,4-oxadiazole have been identified as potent inducers of apoptosis.[4] In many of these compounds, the oxadiazole ring serves to mimic a key interaction motif or to provide a metabolically stable core.
A notable example involves the development of histone deacetylase (HDAC) inhibitors. In a series of hydroxamate-based HDAC inhibitors, the strategic placement of a 1,2,4-oxadiazole ring was found to be crucial for high inhibitory potency.[3] Interestingly, the substitution pattern on the ring had a dramatic effect on activity, with 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives showing significantly higher potency than their 5-aryl-3-alkyl counterparts.[3]
Central Nervous System (CNS) Disorders
In the realm of CNS drug discovery, the ability to cross the blood-brain barrier is paramount. The lipophilicity and polarity of a molecule, which can be modulated by the 1,2,4-oxadiazole ring, are key determinants of its CNS penetration. Fasiplon, a nonbenzodiazepine anxiolytic drug, incorporates a 1,2,4-oxadiazole moiety in its structure.[3][4]
Anti-inflammatory and Antiviral Applications
The 1,2,4-oxadiazole ring has also been incorporated into compounds with anti-inflammatory and antiviral activities.[3][4] Pleconaril, an antiviral drug, features this heterocyclic system.[3] Its presence contributes to the overall structural and electronic properties of the molecule that are necessary for its biological activity.
Experimental Protocols: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The successful implementation of the 1,2,4-oxadiazole bioisosteric replacement strategy relies on efficient and versatile synthetic methodologies. A common and reliable method involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from an amidoxime and a carboxylic acid derivative.
Step-by-Step Methodology:
-
Amidoxime Formation:
-
To a solution of a nitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium bicarbonate, 1.5 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude amidoxime, which can often be used in the next step without further purification.
-
-
Coupling and Cyclization to form the 1,2,4-Oxadiazole:
-
To a solution of the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in an aprotic solvent (e.g., N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion of the coupling, heat the reaction mixture to 100-120 °C for 2-6 hours to effect the cyclodehydration.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
Visualizing the Strategy: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Bioisosteric replacement of ester and amide groups with a 1,2,4-oxadiazole ring.
Caption: A typical synthetic workflow for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring has firmly established itself as a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to act as a metabolically robust bioisostere for esters and amides, coupled with its tunable physicochemical properties, makes it an attractive scaffold for a wide range of therapeutic targets.[3][6] The ever-expanding synthetic methodologies, including microwave-assisted and one-pot procedures, further enhance its accessibility and utility in drug discovery programs.[4] As our understanding of the intricate interplay between molecular properties and biological outcomes continues to grow, the strategic application of bioisosteric replacements like the 1,2,4-oxadiazole ring will undoubtedly play a pivotal role in the development of the next generation of safer and more effective medicines.
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Methodological & Application
Application Notes and Protocols: Screening 5-(3-Bromophenyl)-1,2,4-oxadiazole Against Cancer Cell Lines
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazole Derivatives in Oncology
The pursuit of novel small molecules with potent and selective anticancer activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds, the 1,2,4-oxadiazole ring has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including significant potential as an anticancer agent.[1] Derivatives of 1,2,4-oxadiazole have been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting a multifaceted mechanism of action that can be harnessed for therapeutic intervention.[2][3]
This application note provides a comprehensive guide for the initial screening of 5-(3-Bromophenyl)-1,2,4-oxadiazole , a specific derivative, against a panel of cancer cell lines. While specific data on this particular compound is nascent, the established anticancer profile of the 1,2,4-oxadiazole class provides a strong rationale for its investigation.[4] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing cytotoxicity, and elucidating the primary mechanisms of action, namely the induction of apoptosis and disruption of the cell cycle.
The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Rationale for Screening this compound
The 1,2,4-oxadiazole core is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The inclusion of a bromophenyl substituent introduces a halogen bond donor, which can enhance binding affinity and selectivity for biological targets. The overarching hypothesis is that this compound will exhibit cytotoxic effects on cancer cells, likely through the activation of apoptotic pathways and/or by inducing cell cycle arrest, common mechanisms observed for this class of compounds.[3][5]
Experimental Workflow Overview
The screening process is designed as a tiered approach, starting with a broad assessment of cytotoxicity and progressively moving towards more detailed mechanistic studies.
Caption: Potential signaling pathways targeted by this compound.
Further investigations, such as Western blotting for key pathway proteins (e.g., phosphorylated STAT3, IκBα) or reporter gene assays, would be necessary to confirm the involvement of these pathways.
Conclusion
This application note provides a robust and detailed framework for the initial in vitro screening of this compound for anticancer activity. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity and gain insights into its potential mechanisms of action, specifically its ability to induce apoptosis and/or cell cycle arrest. The findings from these studies will be crucial in determining the therapeutic potential of this novel 1,2,4-oxadiazole derivative and will guide future preclinical development.
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A Comprehensive Guide to In Vitro and In Vivo Anti-inflammatory Assays for 5-(3-Bromophenyl)-1,2,4-oxadiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for evaluating the anti-inflammatory potential of the novel small molecule, 5-(3-Bromophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2] This document outlines a tiered experimental approach, beginning with broad in vitro screening to establish activity and progressing to specific mechanistic assays and a definitive in vivo proof-of-concept model. Each protocol is designed to be self-validating, incorporating essential controls and detailed causal explanations for experimental choices, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.
Introduction: The Rationale for Targeting Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key pathological driver in a multitude of chronic diseases, including arthritis, atherosclerosis, and neurodegenerative disorders. Small molecule inhibitors that can modulate inflammatory pathways are therefore of significant therapeutic interest.[3][4] The 1,2,4-oxadiazole heterocycle has emerged as a privileged structure in drug design due to its favorable physicochemical properties and ability to engage in hydrogen bonding with biological macromolecules.[2] Several studies have highlighted that derivatives of this scaffold possess potent anti-inflammatory properties, often through the inhibition of key signaling pathways like Nuclear Factor-kappaB (NF-κB).[5] This application note focuses on this compound, providing a strategic workflow to comprehensively characterize its anti-inflammatory profile.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as COX-2.[6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[8][9] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[10] Based on evidence from analogous 1,2,4-oxadiazole compounds, a primary hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting one or more nodes within this critical pathway.[5]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
A Tiered Experimental Strategy
A logical, phased approach is recommended to efficiently characterize the compound's anti-inflammatory properties. This ensures that resource-intensive assays are performed only after foundational activity has been confirmed.
Caption: A tiered approach for anti-inflammatory drug discovery.
Detailed Protocols: Tier 1 (In Vitro Screening)
Assay 1: LPS-Induced Pro-inflammatory Mediator Release in Macrophages
Principle: This is the foundational assay to determine if the compound can suppress inflammation in a relevant cell-based model. Macrophages (e.g., murine RAW 264.7 or human THP-1-differentiated) are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory trigger.[11][12] This induces the release of key mediators like Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). The compound's efficacy is measured by its ability to reduce the levels of these mediators in the cell culture supernatant.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture media to achieve final test concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Pre-treatment: Remove old media from cells and add 100 µL of media containing the desired compound concentrations. Incubate for 1-2 hours.[13]
-
Inflammatory Challenge: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "Unstimulated Control" wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the supernatant for analysis.
-
Analysis:
-
Nitric Oxide (NO): Measure nitrite (a stable NO metabolite) using the Griess Reagent System. Mix 50 µL of supernatant with 50 µL of Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm.
-
Cytokines (TNF-α, IL-6): Quantify cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
-
Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity as the cause of reduced mediator production.
Controls:
-
Vehicle Control: Cells treated with 0.1% DMSO and stimulated with LPS. Represents 100% inflammation.
-
Unstimulated Control: Cells treated with 0.1% DMSO but no LPS. Represents baseline mediator levels.
-
Positive Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone, 10 µM) and stimulated with LPS. Validates assay responsiveness.
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% inhibition is achieved) using non-linear regression analysis.
| Parameter | Vehicle Control (LPS + DMSO) | Compound (10 µM) + LPS | % Inhibition | IC₅₀ (µM) |
| Nitrite (µM) | 25.4 ± 2.1 | 8.9 ± 1.1 | 65% | 7.5 |
| TNF-α (pg/mL) | 3250 ± 280 | 1150 ± 150 | 64.6% | 8.2 |
| IL-6 (pg/mL) | 1800 ± 190 | 720 ± 95 | 60% | 9.1 |
| Cell Viability (%) | 100 ± 5.5 | 98 ± 6.2 | - | >100 |
Detailed Protocols: Tier 2 (Mechanistic Assays)
Assay 2: Cyclooxygenase (COX-2) Inhibition Assay
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins.[14] This cell-free enzymatic assay directly measures the compound's ability to inhibit the activity of purified recombinant human COX-2, distinguishing it from the constitutively expressed COX-1 isoform. A high selectivity for COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[15]
Protocol:
-
Reagent Preparation: Use a commercial fluorometric or colorimetric COX inhibitor screening kit.[16][17] Prepare the assay buffer, probe, cofactor, and human recombinant COX-1 and COX-2 enzymes as per the kit's instructions. Reconstituted enzymes should be kept on ice.[16]
-
Compound & Control Addition: In a 96-well plate, add 10 µL of the test compound (diluted in assay buffer) to the "Inhibitor" wells. Add a known selective COX-2 inhibitor (e.g., Celecoxib) to the "Positive Control" wells and the appropriate solvent to the "100% Activity" wells.[17]
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme solution to all wells. For selectivity testing, run a parallel plate with the COX-1 enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.[18]
-
Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction.
-
Incubation: Incubate for exactly 5-10 minutes at 37°C.
-
Detection: Stop the reaction and measure the output (fluorescence or absorbance) using a plate reader at the wavelength specified by the kit manufacturer.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC₅₀ value. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | >100 | 12.5 | >8 |
| Celecoxib (Control) | 15 | 0.08 | 187.5 |
| Indomethacin (Control) | 0.1 | 1.8 | 0.05 |
Detailed Protocols: Tier 3 (In Vivo Proof-of-Concept)
Assay 3: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and highly reproducible in vivo model for evaluating acute inflammation.[19] A sub-plantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized inflammatory response characterized by fluid accumulation (edema).[20][21] The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize them for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, administered orally).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[20][22]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[21][23]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Analysis:
-
Calculate the change in paw volume (ΔV) at each time point: ΔV = Vₜ - V₀ (where Vₜ is the volume at time 't' and V₀ is the baseline volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
| Treatment Group (Dose) | Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.34 ± 0.05 | 60.0% |
| Compound (30 mg/kg) | 0.45 ± 0.06 | 47.1% |
| Compound (100 mg/kg) | 0.31 ± 0.04 | 63.5% |
Conclusion
This application note provides a robust, multi-tiered strategy for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following this workflow—from broad cellular screening to specific enzymatic assays and culminating in a validated in vivo model—researchers can efficiently gather the critical data needed to establish a clear pharmacological profile. The detailed protocols, inclusion of essential controls, and focus on mechanistic understanding are designed to ensure data integrity and guide further drug development efforts.
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ResearchGate. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal Article. Available at: [Link]
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Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Service Page. Available at: [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Product Manual. Available at: [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Blog Post. Available at: [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal Article. Available at: [Link]
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Al-Awady, M. J., et al. (2023). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. ACS Omega. Available at: [Link]
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Jarskog, L. F., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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MDPI. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Journal Article. Available at: [Link]
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Taylor & Francis Online. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal Article. Available at: [Link]
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MDPI. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. Journal Article. Available at: [Link]
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ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Protocol. Available at: [Link]
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Application Notes and Protocols: Evaluating the Antibacterial Activity of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives
Introduction: The Growing Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic resistance presents a formidable challenge to global public health, necessitating an urgent and continuous search for novel antimicrobial agents.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[2] This guide focuses specifically on 3,5-diaryl-1,2,4-oxadiazole derivatives, a class of compounds that has shown considerable promise as a source of new antibacterial agents.
The core rationale for investigating these derivatives lies in their synthetic tractability and the diverse chemical space that can be explored by modifying the peripheral aryl rings. This allows for the fine-tuning of their physicochemical and pharmacological properties. This document provides a comprehensive overview of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the antibacterial efficacy of these compounds, tailored for researchers in microbiology, medicinal chemistry, and drug development.
Scientific Foundation: Synthesis and Mechanisms of Action
A thorough understanding of the synthesis and potential modes of action is critical for the rational design and evaluation of new chemical entities.
Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles: A Robust and Versatile Approach
The most prevalent and efficient method for synthesizing 3,5-diaryl-1,2,4-oxadiazoles is the cyclization of an amidoxime with an acyl chloride.[3][4] This method is favored for its reliability and the ready availability of starting materials.[3] The general synthetic scheme involves the initial preparation of an amidoxime from a nitrile, followed by its reaction with a substituted acyl chloride, leading to the formation of the 1,2,4-oxadiazole ring.[3]
Caption: Inhibition of Peptidoglycan Synthesis by PBP Targeting.
2. Bioactivation of Nitroaromatic Derivatives to Cytotoxic Radicals
For derivatives bearing nitro groups on one or both aryl rings, a distinct mechanism involving reductive bioactivation is proposed. [5]Bacterial nitroreductases can reduce the nitro group to highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, and potentially nitric oxide radicals. [6][7]These reactive species can induce widespread cellular damage by reacting with DNA, proteins, and lipids, leading to bacterial cell death. [8][9]
Caption: Bioactivation of Nitroaromatic Oxadiazoles.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the synthesis and antibacterial evaluation of 3,5-diaryl-1,2,4-oxadiazole derivatives.
Protocol 1: Synthesis of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives
This protocol is adapted from established methodologies for the synthesis of 1,2,4-oxadiazoles. [3] Materials and Reagents:
-
Substituted aryl nitrile
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Ethanol (EtOH)
-
Deionized water
-
Substituted aryl carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
Part A: Synthesis of Amidoxime
-
In a round-bottom flask, dissolve 50 mmol of hydroxylamine hydrochloride and 25 mmol of anhydrous sodium carbonate in 20 mL of water. Stir until effervescence ceases.
-
Add 33 mmol of the aryl nitrile and 20 mL of ethanol to the flask.
-
Heat the mixture to reflux and maintain for 5 hours with constant stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the amidoxime product, typically by precipitation and filtration.
Part B: Synthesis of Acyl Chloride
-
In a separate flask equipped with a reflux condenser, add the substituted aryl carboxylic acid.
-
Slowly add an excess of thionyl chloride.
-
Gently reflux the mixture until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
Part C: Cyclization to form 1,2,4-Oxadiazole
-
Dissolve 2.5 mmol of the synthesized amidoxime in 40 mL of toluene in a 250 mL round-bottom flask.
-
Slowly add a solution of the newly prepared acyl chloride in 10 mL of toluene at room temperature with constant stirring.
-
After the addition is complete, heat the solution to reflux for 20 hours.
-
After cooling, wash the reaction mixture with a sodium carbonate solution.
-
Separate the organic phase, dry with anhydrous sodium sulfate, and remove the toluene under vacuum.
-
Purify the resulting 3,5-diaryl-1,2,4-oxadiazole derivative using silica gel column chromatography.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the standardized broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth. [10][11] Materials and Reagents:
-
96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds (3,5-diaryl-1,2,4-oxadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 measurements)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound at twice the highest desired final concentration.
-
Add 100 µL of this stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader by measuring the optical density at 600 nm (OD600).
-
Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This test is performed as a follow-up to the MIC assay. [12] Materials and Reagents:
-
MIC plate from Protocol 2
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Data Presentation and Interpretation
The results of the MIC assays should be tabulated to allow for easy comparison of the antibacterial activity of the different derivatives against the tested bacterial strains.
Table 1: Representative MIC Values of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives
| Compound ID | R¹ Substituent | R² Substituent | MIC (µM) vs. E. coli | MIC (µM) vs. S. aureus |
| 1 | 4-Cl | 2-NO₂ | 60 [13] | >100 |
| 2 | 4-Cl | 4-NO₂ | 62 [13] | >100 |
| 3 | 4-Cl | 2-Cl, 5-NO₂ | 68 [13] | >100 |
| 4 | H | 4-phenylmethyl | - | 62 |
| 5 | H | 3-phenylmethyl | - | 62 |
| Ciprofloxacin | - | - | 0.015-0.12 | 0.12-1 |
Note: The presented MIC values are illustrative and sourced from the cited literature. Actual values will vary depending on the specific compound and experimental conditions.
The interpretation of these results is crucial. A low MIC value indicates high potency. The structure-activity relationship (SAR) can be elucidated by comparing the MIC values of derivatives with different substituents on the aryl rings. For example, the data suggests that the presence of a nitro group, particularly in the ortho or para position of the C-5 phenyl ring, is beneficial for activity against Gram-negative bacteria like E. coli. [13]Conversely, other substitutions may confer activity against Gram-positive bacteria such as S. aureus.
Conclusion and Future Directions
The 3,5-diaryl-1,2,4-oxadiazole scaffold represents a promising starting point for the development of new antibacterial agents. The synthetic accessibility and the potential for diverse mechanisms of action make this class of compounds particularly attractive. The protocols outlined in this guide provide a standardized framework for the synthesis and evaluation of these derivatives. Future work should focus on expanding the library of these compounds, further elucidating their SAR, and conducting more in-depth mechanistic studies to validate the proposed modes of action. Additionally, evaluating the toxicity of promising lead compounds against mammalian cell lines is a critical next step in the drug development pipeline.
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The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. (n.d.). MDPI. Available from: [Link]
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den Blaauwen, T., de Pedro, M. A., Nguyen-Distèche, M., & Ayala, J. A. (2003). Bacterial Cell Wall Synthesis: New Insights from Localization Studies. Microbiology and Molecular Biology Reviews, 67(2), 315-334. Available from: [Link]
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Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]
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Aguiar, A. P., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(12), 2405-2416. Available from: [Link]
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Rice, A. L., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(16), 4983. Available from: [Link]
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Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. (n.d.). ACS Infectious Diseases. Available from: [Link]
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Aguiar, A. P., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. Available from: [Link]
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Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Available from: [Link]
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Diagrammatic representation of reactive nitrogen species formation. (n.d.). ResearchGate. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. Available from: [Link]
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Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available from: [Link]
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Biology LibreTexts. (2024). 13.2A: Inhibiting Cell Wall Synthesis. Available from: [Link]
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El-Halfawy, O. M., et al. (2017). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 22(9), 1529. Available from: [Link]
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Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(1), 1-17. Available from: [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543-551. Available from: [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). LinkedIn. Available from: [Link]
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Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules, 27(21), 7545. Available from: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Available from: [Link]
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Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). FEMS Microbiology Reviews, 32(3), 474-500. Available from: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments, (83), e50799. Available from: [Link]
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Catalyst University. (2016). Penicillin: Mechanism of Inhibition of Transpeptidase. YouTube. Available from: [Link]
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Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores Publishing. Available from: [Link]
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Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS. (2023). ACS Infectious Diseases, 9(11), 2269-2281. Available from: [Link]
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Application Notes and Protocols for Enzyme Inhibition Studies with 5-(3-Bromophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Inhibitory Potential of a Novel Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1] As bioisosteres for amide and ester functionalities, 1,2,4-oxadiazoles are integral components in the design of novel therapeutic agents. Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2] These diverse biological actions often stem from the specific inhibition of key enzymes involved in various disease pathways.[3]
This application note focuses on 5-(3-Bromophenyl)-1,2,4-oxadiazole , a specific derivative poised for exploration as an enzyme inhibitor. The presence of the bromophenyl group offers a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.[3] While the precise biological targets of this particular molecule are still under investigation, its structural alerts suggest potential interactions with enzymes that have been previously identified as targets for other 1,2,4-oxadiazole derivatives, such as proteases, kinases, or esterases like acetylcholinesterase (AChE).[4]
This guide provides a comprehensive framework for researchers to systematically evaluate the enzyme inhibitory activity of this compound. We present detailed protocols for determining the half-maximal inhibitory concentration (IC50) and for elucidating the kinetic mechanism of inhibition. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific enzyme of interest.
Core Principles of a Robust Enzyme Inhibition Study
A successful enzyme inhibition study is built on a foundation of carefully controlled experiments and logical data interpretation. The primary goals are to quantify the potency of the inhibitor and to understand how it interacts with the enzyme.
Key Parameters:
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a key measure of inhibitor potency.[5]
-
Mechanism of Action (MoA): Describes how the inhibitor affects the enzyme's catalytic activity. The most common reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.[6][7] Understanding the MoA is crucial for lead optimization in drug discovery.[8]
The following protocols are designed as a self-validating system, with built-in controls and clear steps for data analysis to ensure the generation of reliable and reproducible results.[9]
Experimental Workflow for Characterizing an Enzyme Inhibitor
The overall process for characterizing an enzyme inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.
Caption: General workflow for enzyme inhibitor characterization.
Protocol 1: Determination of the IC50 Value
This protocol describes how to determine the concentration of this compound that inhibits 50% of the target enzyme's activity. A critical aspect of this assay is to ensure that the enzyme concentration is well below the inhibitor concentration and that the reaction velocity is measured in the initial linear phase.[8]
Materials and Reagents:
-
This compound
-
Target Enzyme
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
DMSO (for dissolving the inhibitor)
-
96-well microplates
-
Microplate reader
-
Multichannel pipettes
Step-by-Step Methodology:
-
Inhibitor Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into the assay buffer to create the final working concentrations. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer and the same volume of the final DMSO/buffer solution without the inhibitor or enzyme.
-
Negative Control (100% Activity): Add assay buffer, enzyme, and the DMSO/buffer solution (without inhibitor).
-
Positive Control (Known Inhibitor): If available, include a known inhibitor for the target enzyme as a reference.
-
Test Wells: Add assay buffer, enzyme, and the serially diluted this compound solutions. It is recommended to test at least 8 different inhibitor concentrations.[8]
-
-
Pre-incubation: Add the enzyme to all wells except the blanks and pre-incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time at an appropriate wavelength. Ensure the measurements are taken during the initial linear phase of the reaction (typically less than 10% of substrate consumed).[8]
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the data by setting the average rate of the negative control wells to 100% activity and the blank to 0% activity.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value.[5] Guidelines suggest having at least two data points above and two below the 50% inhibition mark for an accurate estimation.[11]
-
Protocol 2: Mechanism of Action (MoA) Studies - Enzyme Kinetics
Once the IC50 is determined, the next crucial step is to understand how the compound inhibits the enzyme. This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations.[12]
Methodology:
-
Experimental Design: This experiment is set up as a matrix. You will have several sets of reactions. Each set will have a fixed concentration of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), and within each set, you will vary the substrate concentration. It is recommended to use at least 5 substrate concentrations spanning from 0.5 x Km to 5 x Km.[8]
-
Assay Procedure: Follow the same general procedure as the IC50 assay (plate setup, pre-incubation, reaction initiation, and kinetic measurement) for each combination of inhibitor and substrate concentration.
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]). This will generate a set of Michaelis-Menten curves.
-
To more clearly distinguish the inhibition mechanism, transform the data into a double reciprocal plot, also known as a Lineweaver-Burk plot (1/v vs. 1/[S]).
-
The pattern of the lines on the Lineweaver-Burk plot will reveal the mechanism of inhibition:
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Vmax remains the same, but the apparent Km increases.[6] The inhibitor binds only to the free enzyme at the active site.[8][13]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, but the Km remains the same.[6] The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex.[14][15]
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and the apparent Km decrease.[6] The inhibitor binds only to the enzyme-substrate complex.[6]
-
-
Visualization of Inhibition Mechanisms
Caption: Simplified schemes of reversible enzyme inhibition mechanisms.
Data Presentation: Summarizing Inhibitory Activity
Quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | Hypothetical Enzyme X | 5.2 ± 0.4 | 2.1 ± 0.2 | Competitive |
| Reference Inhibitor | Hypothetical Enzyme X | 0.8 ± 0.1 | 0.3 ± 0.05 | Competitive |
Note: The data presented in this table is purely hypothetical for illustrative purposes. The inhibition constant (Ki) is a more precise measure of inhibitor potency than the IC50 and can be calculated from the kinetic data.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic approach to characterizing the enzyme inhibitory properties of this compound. By determining the IC50 value and elucidating the kinetic mechanism of action, researchers can gain critical insights into the compound's therapeutic potential. These studies are a fundamental first step in the drug discovery pipeline, paving the way for further structure-activity relationship (SAR) studies, selectivity profiling against other enzymes, and eventual in vivo efficacy testing. The versatility of the 1,2,4-oxadiazole scaffold suggests that derivatives like this compound are promising candidates for the development of novel and potent enzyme inhibitors.
References
-
Jasinska, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3375. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
-
Pippione, A. C., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry, 207, 112752. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6606. [Link]
-
Abdel-Ghani, T. M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(1), 23-41. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Gore, M. G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 27. [Link]
-
Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4995. [Link]
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Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] First synthesized in 1884, its utility as a pharmacologically active scaffold has been increasingly recognized over the last few decades.[1] The core appeal of the 1,2,4-oxadiazole moiety lies in its unique physicochemical properties. It is frequently employed as a bioisosteric replacement for amide and ester functionalities.[1] This substitution is particularly strategic when metabolic instability due to hydrolysis of amides or esters is a concern, as the oxadiazole ring offers enhanced chemical stability while maintaining the potential for crucial hydrogen bonding interactions.[1]
Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5] This versatility makes libraries of 1,2,4-oxadiazole derivatives exceptionally valuable starting points for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of a wide array of biological targets.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 1,2,4-oxadiazole libraries. It moves beyond a simple recitation of steps to explain the underlying rationale, ensuring that the screening process is robust, reproducible, and ultimately, successful in identifying high-quality, validated hits.
The High-Throughput Screening (HTS) Paradigm
HTS is a cornerstone of modern drug discovery, integrating automation, miniaturized assays, and large chemical libraries to test thousands to millions of compounds in a short period.[6][7] The objective is to rapidly identify "hits"—compounds that exhibit a desired activity against a biological target. The overall process is a multi-stage funnel designed to progressively eliminate false positives and enrich for compounds with genuine, potent, and specific activity.
Caption: The High-Throughput Screening (HTS) Workflow.
Part 1: Assay Development and Validation: The Foundation of a Successful Screen
The success of any HTS campaign is contingent upon the quality of the assay. A robust and reliable assay is a self-validating system; it must be sensitive, reproducible, and suitable for an automated, high-density format.
The Causality of Assay Choice: Biochemical vs. Cell-Based Assays
The initial and most critical decision is the selection of an appropriate assay format. This choice is dictated entirely by the biological question being asked.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a cell-free system.[8] They are ideal for identifying direct interactions between a compound and its target. Their simplicity often leads to higher throughput and fewer confounding factors. However, they lack the context of a cellular environment, which can be critical for biological activity.
-
Cell-Based Assays: These assays measure a compound's effect on a cellular process within living cells.[9] They provide more physiologically relevant data, as they account for factors like cell permeability and potential cytotoxicity.[9] While more complex, they are indispensable for targets where cellular pathways and networks are integral to the response, such as G-protein coupled receptors (GPCRs), a common target class for 1,2,4-oxadiazole modulators.[1]
Caption: Hypothetical GPCR signaling pathway targeted in a cell-based HTS.
Detection Technologies: Choosing the Right Readout
The method of signal detection is another critical choice.
-
Fluorescence-Based Assays: These are the workhorses of HTS due to their high sensitivity and versatility.[10] Common techniques include Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and Homogeneous Time-Resolved Fluorescence (HTRF).[11]
-
Label-Free Technologies: Methods like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Mass Spectrometry (MS) offer a significant advantage: they detect direct binding events without the need for fluorescent labels or tags, which can sometimes interfere with the biological interaction.[12][13][14] These are often used in orthogonal hit validation but are also being adapted for primary screening.[12]
Protocol: Assay Miniaturization and Validation
The goal is to transition the assay from a low-throughput format (e.g., 96-well plates) to a high-throughput format (384- or 1536-well plates) without compromising data quality.[15]
Objective: To validate that the assay is robust, reproducible, and statistically sound for HTS.
Materials:
-
384-well microplates (e.g., black, clear-bottom for fluorescence)
-
Positive control compound (known activator/inhibitor)
-
Negative control (vehicle, typically DMSO)
-
All assay-specific reagents (enzymes, substrates, cells, buffers, detection reagents)
-
Automated liquid handlers and plate readers
Procedure:
-
Reagent Stability: Prepare all bulk reagents and assess their stability at room temperature for the anticipated duration of a screening run (e.g., 4-8 hours). Any degradation can introduce systematic error.
-
DMSO Tolerance: Test the assay's performance across a range of DMSO concentrations (e.g., 0.1% to 2%). The final screening concentration should be one at which the assay signal is not significantly inhibited (>90% of 0% DMSO control). A typical final concentration is 0.1-1% DMSO.[15]
-
Signal Window Determination: In a 384-well plate, dispense the positive control to half the wells and the negative control (vehicle) to the other half.
-
Data Acquisition: Run the assay and measure the signal (e.g., fluorescence intensity).
-
Statistical Validation (Z'-Factor Calculation): The Z'-factor is a measure of the statistical effect size and is the gold standard for assessing HTS assay quality.[11] It reflects the separation between the positive and negative control distributions.
Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
-
-
Acceptance Criteria: An assay is considered robust and suitable for HTS when it consistently yields a Z'-factor ≥ 0.5 .[11][15] This calculation must be performed multiple times on different days to ensure reproducibility.
| Parameter | Typical Range | Acceptance Criterion | Rationale |
| Z'-Factor | -∞ to 1.0 | ≥ 0.5 | Ensures a sufficient signal window and low data variability for hit identification.[11] |
| Signal-to-Background (S/B) | >2 | >3 is desirable | A larger ratio between the positive and negative controls makes hit identification easier. |
| DMSO Tolerance | 0.1% - 2% | Signal ≥90% of control | Confirms that the compound vehicle does not interfere with the assay.[15] |
| CV (%) of Controls | <20% | <15% is desirable | Low coefficient of variation indicates high precision and reproducibility. |
Part 2: The Primary Screening Campaign and Data Analysis
With a validated assay, the primary screen can commence. This involves testing every compound in the 1,2,4-oxadiazole library at a single, fixed concentration.
Protocol: Automated Primary HTS Run
Objective: To efficiently screen the entire compound library and generate a raw dataset of activity.
Procedure:
-
Plate Layout: Design a plate map that includes test compound wells, positive control wells, and negative control wells on every plate. This is crucial for plate-to-plate normalization and quality control.
-
Compound Dispensing: Use acoustic dispensing technology or pin tools to transfer nanoliter volumes of the 1,2,4-oxadiazole library compounds from source plates to the 384-well assay plates. A typical final screening concentration is 10 µM.[15]
-
Reagent/Cell Addition: Utilize automated liquid handlers to add all other components (cells, enzymes, substrates, etc.) to the assay plates in the correct sequence and with precise timing.
-
Incubation: If required, incubate the plates for a predetermined time at a controlled temperature and humidity.
-
Signal Detection: Transfer the plates to an automated plate reader to measure the output signal from each well.
-
Data Upload: Raw data from each plate is automatically uploaded to a database for analysis.
Data Analysis and Hit Identification
Raw data must be processed to identify statistically significant "hits."
-
Normalization: The raw data from each well on a plate is typically normalized to the controls on that same plate. A common method is to calculate the percent inhibition or activation relative to the mean of the positive and negative controls.
-
Quality Control: The Z'-factor for each individual plate is calculated. Plates that fail to meet the Z' ≥ 0.5 criterion are flagged and typically re-screened.
-
Hit Selection: A statistical cutoff is applied to distinguish active compounds from inactive ones. A common and robust method is to use the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative control population.
Formula: Z-score = (Value_compound - Mean_neg) / SD_neg
A Z-score of ≤ -3 (for inhibitors) or ≥ 3 (for activators) is a common threshold for designating a compound as a primary hit.[15]
Part 3: Hit Confirmation and Validation: The Triage Process
Primary hits from a single-concentration screen contain a significant number of false positives. A rigorous validation cascade is essential to triage these hits and focus resources on the most promising compounds.[16][17]
Caption: The Hit Validation Funnel for triaging primary HTS hits.
Protocol: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency.
Procedure:
-
Compound Re-acquisition: Obtain fresh, dry powder samples of the primary hit compounds from commercial vendors or through re-synthesis.[15] This step eliminates hits that were due to degradation or contamination in the original screening library.
-
Confirmation Test: Re-test the fresh compounds in the primary assay at the original screening concentration to confirm activity.
-
Dose-Response Plate Preparation: For confirmed hits, create a serial dilution series (typically 8-10 points, 3-fold dilutions) for each compound, starting from a high concentration (e.g., 100 µM).
-
IC50/EC50 Determination: Test the dilution series in the primary assay (in triplicate).
-
Data Fitting: Plot the percent inhibition/activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Orthogonal and Counter-Screens: Ensuring Trustworthiness
This is a critical step to eliminate artifacts.[16]
-
Orthogonal Assays: Confirmed hits are tested in a secondary assay that uses a different technology or readout to measure the same biological endpoint.[16] For example, if the primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be a label-free SPR-based binding assay. This ensures the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference).
-
Counter-Screens: These are used to assess the specificity of the hits. For instance, if screening for an inhibitor of a specific kinase, a counter-screen would test the compound against a panel of related kinases. This helps identify non-specific compounds and prioritize those with a desirable selectivity profile.
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated, specific hits is identified, chemists and biologists collaborate to analyze their structures.[15][16] Often, HTS libraries contain multiple analogs of a particular scaffold. If several related 1,2,4-oxadiazole analogs show a trend in activity (e.g., a specific substitution consistently improves potency), it provides strong evidence of a genuine interaction with the target and establishes a preliminary SAR. This forms the basis for the subsequent hit-to-lead chemistry program.[15]
Conclusion
High-throughput screening of 1,2,4-oxadiazole libraries is a powerful strategy for identifying novel chemical matter for drug discovery programs. The success of such a campaign does not reside in the primary screen alone but in a holistic and rigorously validated workflow. By investing in robust assay development, employing stringent statistical criteria for hit selection, and executing a comprehensive hit validation cascade, researchers can confidently identify high-quality, tractable hit compounds. This methodical approach maximizes the probability of translating an initial screening hit into a viable lead series, ultimately accelerating the journey toward new therapeutics.
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Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Available at: [Link]
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Application Note: A Validated Protocol for High-Throughput Screening of Oxadiazole Compounds as Kinase Inhibitors
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the identification and characterization of kinase inhibitors based on the oxadiazole scaffold. We detail a robust, high-throughput screening (HTS) workflow using the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production. The guide emphasizes scientific integrity through rigorous quality control, explains the causal logic behind key experimental choices, and offers a systematic approach to data analysis and hit validation. Visual workflows and detailed, step-by-step instructions are provided to enable researchers to confidently screen oxadiazole libraries and advance promising hits toward lead optimization.
Introduction: The Intersection of Kinase Biology and Privileged Scaffolds
Protein kinases are a vast and critical class of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the high structural homology across the kinome presents a significant challenge in achieving inhibitor selectivity.[1]
The 1,3,4-oxadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This thermostable heterocyclic structure is a versatile pharmacophore capable of forming crucial hydrogen bond interactions within enzyme active sites.[3] Numerous oxadiazole derivatives have demonstrated potent anti-proliferative effects by inhibiting various kinases and other key cancer-related enzymes, establishing this scaffold as a promising starting point for the development of novel therapeutics.[4][5][6]
This guide outlines a validated protocol to systematically screen libraries of oxadiazole compounds to identify novel kinase inhibitors.
Assay Selection and Principles
The success of any screening campaign hinges on the selection of an appropriate assay. For high-throughput screening (HTS), luminescence-based assays are popular choices due to their reliability, efficiency, and suitability for automation.[7][8] We have selected the ADP-Glo™ Kinase Assay (Promega) as the core technology for this protocol.
Assay Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[9] It is a universal assay suitable for virtually any ADP-generating enzyme. The assay is performed in two steps:
-
Kinase Reaction Termination & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes any remaining ATP, which would otherwise create a high background signal.[8][10]
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This formulation converts the ADP produced by the kinase into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[8][10][11]
In an inhibition screen, a potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.[11]
Comprehensive Screening Workflow
A successful kinase inhibitor screening campaign is a multi-stage process that moves from a broad primary screen to detailed characterization of a few validated hits.
Caption: High-level workflow for kinase inhibitor screening.
Detailed Experimental Protocols
Critical Pre-Assay Considerations
Expertise Insight: The concentration of ATP used in a kinase assay is a critical parameter that profoundly impacts the apparent potency (IC50) of ATP-competitive inhibitors.[12] According to the Cheng-Prusoff equation, the IC50 value is directly dependent on the ATP concentration.[12] For initial screening and to ensure comparability, it is best practice to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase being assayed.[12][13][14] This makes the IC50 value a more direct measure of the inhibitor's binding affinity (Ki).[12]
Self-Validation System: Before screening any compounds, the assay must be validated. Key steps include:
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio.[15]
-
ATP Km Determination: Experimentally determine the ATP Km for your specific kinase under the chosen assay conditions if it is not known.[15][16]
-
Reference Inhibitor Validation: Confirm the assay's suitability by generating an IC50 curve for a known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition, or a target-specific inhibitor).[15] This validates that the assay can accurately measure inhibition.
Protocol 1: Primary Screening of Oxadiazole Compounds (384-Well Format)
This protocol describes a single-point concentration screen to identify initial hits from a larger library.
Materials:
-
Recombinant Kinase of Interest
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
White, solid-bottom 384-well assay plates (low volume)
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Oxadiazole compound library dissolved in 100% DMSO
-
Reference inhibitor (e.g., Staurosporine)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 25 nL of each oxadiazole compound stock (10 mM in DMSO) to the appropriate wells of the 384-well assay plate. This will yield a final assay concentration of 10 µM in a 2.5 µL reaction volume.
-
Dispense 25 nL of 100% DMSO into control wells (0% inhibition / high signal).
-
Dispense 25 nL of a reference inhibitor stock into control wells to achieve a final concentration >100x its IC50 (100% inhibition / low signal).
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Buffer.
-
Dispense 1.25 µL of the 2X Kinase/Substrate mix into each well containing the pre-spotted compounds and controls.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer (concentration should be 2x the desired final Km concentration).
-
To start the reaction, add 1.25 µL of the 2X ATP solution to all wells. The total reaction volume is now 2.5 µL.
-
Seal the plate and briefly centrifuge (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP:
-
Add 2.5 µL of ADP-Glo™ Reagent to each well.
-
Seal the plate and incubate at room temperature for 40 minutes.
-
-
Develop Luminescent Signal:
-
Add 5 µL of Kinase Detection Reagent to each well.
-
Seal the plate and incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Protocol 2: IC50 Determination for Confirmed Hits
This protocol is for generating a 10-point dose-response curve to determine the potency (IC50) of hits identified in the primary screen.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds in 100% DMSO (e.g., starting from 10 mM).
-
Using an acoustic liquid handler, dispense 25 nL of each concentration into the assay plate to create a 10-point curve (e.g., from 100 µM to 5 nM final concentration). Include DMSO and high-concentration reference inhibitor controls.
-
-
Assay Execution:
-
Follow steps 2 through 6 from the Primary Screening protocol (Section 4.2).
-
Data Analysis and Interpretation
Primary Screen Analysis
-
Calculate Percent Inhibition: Use the signals from the control wells to normalize the data for each test compound.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Hit Selection: A common threshold for identifying a primary hit is a percent inhibition value greater than three standard deviations from the mean of the DMSO control wells. A cutoff of >50% inhibition is also frequently used.
IC50 Curve Fitting
-
Plot Data: Plot the percent inhibition as a function of the log of the inhibitor concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Dotmatics) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).
-
Determine IC50: The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[1]
Assessing Selectivity
Once potent hits are identified, their selectivity must be evaluated. This is crucial as off-target inhibition can lead to toxicity.
-
Counter-Screening: Test the confirmed hits against a panel of other kinases. A diverse panel representing different branches of the kinome is recommended.[17]
-
Selectivity Score (S-Score): A simple way to quantify selectivity is by calculating an S-score. For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., >80%) at a 1 µM concentration, divided by the total number of kinases tested.[17] A lower S-score indicates a more selective compound.[17]
Visualization of Assay Principle: ADP-Glo™
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors or inaccurate liquid handling.[18]- Inadequate mixing of reagents.[18]- Plate edge effects due to evaporation.[18] | - Calibrate pipettes regularly; use reverse pipetting for viscous solutions.[18]- Ensure thorough but gentle mixing after each reagent addition.[18]- Avoid using the outer wells or fill them with buffer/water to create a humidity barrier.[18] |
| Low Z'-factor (<0.5) | - Suboptimal enzyme or ATP concentration.- Incorrect incubation times.- Reagent degradation. | - Re-validate the assay by performing enzyme and ATP titrations.- Ensure reagents are prepared fresh and stored correctly as per manufacturer's instructions. |
| False Positives | - Compound interferes with luciferase enzyme.- Compound is fluorescent or colored, interfering with detection.[19] | - Perform a counter-screen against the luciferase enzyme in the absence of the kinase.- Re-test hits using an orthogonal assay technology (e.g., TR-FRET based like HTRF®).[11][20] |
| False Negatives | - Compound has poor solubility in the assay buffer.- Inhibitor is non-ATP competitive and the assay is not sensitive to this mechanism. | - Check compound solubility; consider adding a low percentage of a co-solvent if compatible with the enzyme.- Consider alternative assay formats that are sensitive to different binding modes. |
Conclusion
This application note provides a robust and validated framework for the high-throughput screening of oxadiazole-based compound libraries against protein kinases. By employing the sensitive and reliable ADP-Glo™ assay and adhering to the principles of rigorous assay validation and systematic data analysis, researchers can efficiently identify and characterize novel kinase inhibitors. The protocols and insights detailed herein are designed to streamline the hit-finding process, enabling the confident progression of promising compounds from initial screen to lead optimization in the drug discovery pipeline.
References
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Available from: [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available from: [Link]
-
K-G, S., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]
-
National Institutes of Health (NIH). (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Available from: [Link]
-
National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
ResearchGate. (2025, August 4). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Available from: [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
-
National Institutes of Health (NIH). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available from: [Link]
-
MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Available from: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
-
ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). The challenge of selecting protein kinase assays for lead discovery optimization. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. reactionbiology.com [reactionbiology.com]
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- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
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Developing the Structure-Activity Relationship (SAR) of 5-(3-Bromophenyl)-1,2,4-oxadiazole Analogs: A Strategic Approach
An Application Guide for Researchers and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic and hydrolytic stability while maintaining key hydrogen bonding capabilities.[3][4] This scaffold is a component of several commercially available drugs and is found in a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][5][6][7][8]
This guide focuses on a specific, strategically designed starting point for a drug discovery campaign: the 5-(3-Bromophenyl)-1,2,4-oxadiazole core. The inclusion of a bromine atom on the phenyl ring is a deliberate choice. It not only influences the electronic and steric properties of the molecule, potentially through halogen bonding with a biological target, but more importantly, it serves as a versatile synthetic handle.[9] This allows for extensive exploration of the chemical space at this position through well-established cross-coupling reactions, making it an ideal anchor for developing a comprehensive Structure-Activity Relationship (SAR).
This document provides a detailed framework and actionable protocols for synthesizing, evaluating, and systematically developing the SAR for analogs derived from this promising scaffold.
The Rationale and Workflow of SAR Development
SAR is the cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule correlate with its biological activity. By systematically modifying a lead compound and observing the resulting changes in potency, selectivity, and pharmacokinetic properties, researchers can design more effective and safer therapeutic agents.
The general workflow for an SAR campaign is an iterative cycle of design, synthesis, and testing.
Caption: Iterative workflow for SAR development.
For the this compound scaffold, the primary points of modification are:
-
The C3-Position of the Oxadiazole Ring: This position allows for the introduction of a wide variety of substituents, significantly impacting the molecule's overall shape, polarity, and potential interactions with a target protein.
-
The C3-Position of the Phenyl Ring: The bromine atom can be replaced using cross-coupling chemistry to explore how different groups at this position affect activity. This helps determine if the bromine itself is a key pharmacophoric feature or simply a useful synthetic intermediate.
Protocols for Synthesis of the Core Scaffold and Analogs
The most common and reliable method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.
Protocol 1: Synthesis of the Core Scaffold
This protocol details the synthesis of the parent compound, 3-methyl-5-(3-bromophenyl)-1,2,4-oxadiazole , as a representative example.
Step 1: Synthesis of 3-Bromobenzamidoxime
-
Dissolve 3-bromobenzonitrile (1.0 eq) in ethanol (5 mL per gram of nitrile).
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3-bromobenzamidoxime. This intermediate is often used without further purification.
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring
-
Suspend 3-bromobenzamidoxime (1.0 eq) in pyridine (4 mL per gram).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-3 hours until TLC indicates the consumption of the intermediate.
-
Cool the mixture, pour it into a cold 2M HCl solution, and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final compound.
Protocol 2: Synthesis of Analogs via Suzuki Cross-Coupling
This protocol demonstrates how to replace the bromine atom to explore the SAR at the phenyl ring's meta-position.
-
To a degassed solution of the this compound analog (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired boronic acid (1.5 eq) and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture at 90-100°C under an inert atmosphere (Nitrogen or Argon) for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the coupled analog.
Caption: Synthetic routes for generating diverse analogs.
Protocols for Biological Evaluation
Given the broad anticancer activity reported for 1,2,4-oxadiazoles, a primary screen for cytotoxicity is a logical starting point.[5][10][11] Many compounds in this class have been found to induce apoptosis via activation of caspases, making this a relevant pathway for mechanistic follow-up studies.[11]
Protocol 3: Primary Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and then further dilute in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 4: Mechanistic Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
-
Cell Treatment: Treat cells (e.g., MCF-7) in 6-well plates with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a known apoptosis inducer (e.g., Staurosporine).
-
Cell Lysis: Harvest the cells and lyse them using a specific cell lysis buffer on ice for 20 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add 50 µg of protein lysate to each well. Initiate the reaction by adding a reaction buffer containing the colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. The cleavage of the substrate by active caspase-3 releases pNA, which produces a yellow color. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control cells.
Caption: Simplified caspase-mediated apoptosis pathway.
SAR Data Interpretation: A Hypothetical Case Study
After synthesizing and testing a library of analogs, the data must be compiled and analyzed to extract meaningful SAR trends.
Table 1: Hypothetical SAR Data for this compound Analogs
| Cmpd ID | R (at C3 of Oxadiazole) | R' (at C3 of Phenyl) | IC₅₀ (MCF-7, µM) | Caspase-3 Activation (Fold Change) |
| 1 | -CH₃ | -Br | 15.2 | 1.8 |
| 2 | -CF₃ | -Br | 1.1 | 5.6 |
| 3 | -Phenyl | -Br | 8.9 | 2.5 |
| 4 | 4-Fluorophenyl | -Br | 2.3 | 4.9 |
| 5 | 4-Methoxyphenyl | -Br | 22.5 | 1.5 |
| 6 | -CH₃ | -Phenyl (from Suzuki) | 18.1 | 1.6 |
| 7 | -CH₃ | -CN (from Suzuki) | 5.4 | 3.8 |
Analysis and Causality:
-
Influence of the C3-Oxadiazole Substituent: Comparing compounds 1, 2, 3, 4, and 5 reveals the critical role of the 'R' group. The introduction of a strongly electron-withdrawing trifluoromethyl group (2 ) increases potency over 10-fold compared to the methyl group (1 ). Similarly, adding an electron-withdrawing fluorine to the phenyl ring (4 ) enhances activity compared to the unsubstituted phenyl (3 ), while the electron-donating methoxy group (5 ) is detrimental. This suggests that an electron-poor 'R' group is favorable for activity, possibly by enhancing interactions within the target's binding site. This aligns with findings where electron-withdrawing groups on aryl rings of 1,2,4-oxadiazoles were crucial for high biological activity.[1]
-
Influence of the C3-Phenyl Substituent: Comparing the parent compound 1 with its Suzuki-coupled analogs 6 and 7 provides insight into the role of the bromine. Replacing bromine with a phenyl group (6 ) slightly decreases activity, suggesting that simple steric bulk is not beneficial. However, replacing it with a cyano group (7 ), another electron-withdrawing moiety, significantly improves potency. This indicates that the bromine atom itself may not be essential, but the electronic properties it imparts at that position are. The primary role of the bromine in this case is as a versatile handle for optimization.
-
Correlation with Mechanism: A strong correlation exists between cytotoxicity (low IC₅₀) and the ability to induce apoptosis (high caspase-3 activation). The most potent compounds (2, 4, 7 ) are also the strongest inducers of caspase-3, supporting the hypothesis that apoptosis is the primary mechanism of cell death for this series.
Conclusion and Future Directions
This guide outlines a systematic approach to developing the SAR for this compound analogs. Through targeted synthesis and logical biological evaluation, a clear relationship between chemical structure and anticancer activity can be established.
Based on the hypothetical data, future efforts should focus on:
-
Further exploration of electron-withdrawing groups at the C3-position of the oxadiazole.
-
Synthesizing a wider range of analogs by replacing the bromine with various small, polar, and electron-withdrawing groups to optimize interactions at the phenyl ring position.
-
Lead Optimization: Promising compounds like 2 and 4 should be subjected to further studies, including selectivity profiling against other cell lines, ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and eventual in vivo efficacy studies in xenograft models.
By following this iterative cycle of design, synthesis, and evaluation, the this compound scaffold can be effectively optimized from a starting hit into a potent and well-characterized lead candidate for drug development.
References
-
Gomółka, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
Serafin, K., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(14), 5489. Available at: [Link]
-
Gali, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available at: [Link]
-
Kuhne, S., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 28(17), 2909-2913. Available at: [Link]
-
Alam, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6667. Available at: [Link]
-
Wang, X., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(13), 5157. Available at: [Link]
-
Hendawy, O. M., et al. (2024). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. European Journal of Medicinal Chemistry, 277, 116773. Available at: [Link]
-
Maftei, C. V., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 1535-1543. Available at: [Link]
-
Pinheiro, J. C., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 16(5), 754. Available at: [Link]
-
Gomółka, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). SAR study of 1,3,4-oxadiazole derivatives. Available at: [Link]
-
Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
Pisani, L., et al. (2021). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 213, 113171. Available at: [Link]
-
Singh, P., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. Available at: [Link]
-
Husain, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Young Pharmacists, 7(4), 301-309. Available at: [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Oxadiazole isomers: All bioisosteres are not created equal. Available at: [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate. Available at: [Link]
-
Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233. Available at: [Link]
Sources
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- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles with Aryl Halides
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles, with a special focus on routes involving aryl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Aryl-1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole motif is a valuable scaffold in medicinal chemistry, often serving as a bioisostere for esters and amides. The incorporation of an aryl group via coupling with aryl halides is a common strategy to explore the structure-activity relationships of new chemical entities. However, these syntheses, which often rely on transition-metal-catalyzed cross-coupling reactions, can be fraught with challenges, including low yields, difficult purifications, and the formation of unexpected byproducts. This guide aims to provide a clear and logical framework for identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a 5-aryl-1,2,4-oxadiazole from an aryl bromide and an amidoxime is giving a low yield. What are the likely causes?
A1: Low yields in the palladium-mediated carbonylative cyclization of an amidoxime with an aryl bromide are often due to several competing side reactions. The primary culprits include:
-
Hydrodehalogenation of the aryl bromide, where the starting material is consumed to produce the corresponding arene.
-
Decomposition of the palladium catalyst , which can be observed as the formation of palladium black.
-
Instability of the amidoxime under the reaction conditions, potentially leading to decomposition or side reactions.
Q2: I am attempting a Buchwald-Hartwig type O-arylation of an amidoxime to form a 3-aryl-1,2,4-oxadiazole precursor, but the reaction is sluggish. What can I do?
A2: Sluggish Buchwald-Hartwig O-arylation of amidoximes can be due to several factors. The choice of ligand, base, and solvent is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step. The basicity of the system must be carefully tuned, as strong bases can lead to decomposition of the amidoxime. Additionally, the reaction may be sensitive to air and moisture, so ensuring inert conditions is crucial.
Q3: After the cyclization of my O-acyl amidoxime intermediate, I see a significant amount of a byproduct with a mass corresponding to the cleaved acyl and amidoxime fragments. Why is this happening?
A3: The cleavage of the O-acyl amidoxime is a common side reaction during the thermal or base-mediated cyclodehydration step.[1] This is often due to hydrolysis of the ester linkage, especially if water is present in the reaction mixture. The use of a non-aqueous base or dehydrating agent can help to minimize this side reaction.
Q4: My final 1,2,4-oxadiazole product seems to be rearranging into another isomer upon heating or purification. What is this phenomenon?
A4: 1,2,4-Oxadiazoles can undergo thermal or photochemical rearrangements, with the Boulton-Katritzky Rearrangement (BKR) being a well-documented example. This rearrangement involves the cleavage of the weak O-N bond and can lead to the formation of other five-membered heterocycles. To avoid this, it is advisable to use milder purification techniques and avoid excessive heating.
Troubleshooting Guides
Guide 1: Low Yields in Palladium-Catalyzed Synthesis of 5-Aryl-1,2,4-Oxadiazoles
This guide addresses the common issue of low yields in the palladium-mediated carbonylative cyclization of amidoximes with aryl halides.
Causality: The formation of the dehalogenated arene is a result of a competing hydrodehalogenation side reaction. This can occur through β-hydride elimination from a palladium-amido intermediate or via other pathways involving hydride sources in the reaction mixture.[2]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over competing pathways. Consider screening ligands such as XPhos, SPhos, or BrettPhos.
-
Base Optimization: The strength and nature of the base can influence the reaction outcome. A weaker base may be necessary to avoid decomposition of the amidoxime while still facilitating the catalytic cycle. Consider switching from strong bases like sodium tert-butoxide to weaker inorganic bases like potassium carbonate or cesium carbonate.
-
Solvent Effects: The polarity of the solvent can impact the reaction rate and selectivity. Aprotic polar solvents like dioxane or THF are commonly used. A screen of different solvents may be beneficial.
-
Reaction Temperature: Elevated temperatures can promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Causality: The formation of a black precipitate is indicative of palladium catalyst decomposition (formation of palladium black). This can be caused by high temperatures, impurities in the reaction mixture, or an inappropriate ligand-to-metal ratio.
Troubleshooting Steps:
-
Lower the Reaction Temperature: As a first step, reduce the reaction temperature.
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can provide more consistent results.
-
Optimize Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes stabilize the catalytic species.
-
Degas Solvents Thoroughly: Oxygen can contribute to catalyst decomposition. Ensure solvents are properly degassed before use.
Guide 2: Formation of Byproducts from Amidoxime Instability
This guide focuses on side reactions arising from the decomposition or undesired reactions of the amidoxime starting material.
Causality: Amidoximes can be susceptible to oxidation, leading to the formation of nitriles and amides. This can be exacerbated by the presence of certain metal catalysts or oxidizing agents.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously exclude air from the reaction vessel.
-
Purify Starting Materials: Ensure the amidoxime starting material is pure and free of any residual oxidizing agents from its synthesis.
-
Modify Reaction Conditions: If using a palladium catalyst, consider using a lower catalyst loading or a different palladium source that is less prone to promoting oxidation.
-
Protecting Groups: In some cases, it may be necessary to protect the N-hydroxy group of the amidoxime before the coupling reaction, followed by deprotection and cyclization.
Key Side Reactions and Their Mechanisms
The following table summarizes common side reactions, their likely causes, and suggested solutions.
| Side Reaction | Observed Byproduct(s) | Plausible Cause(s) | Troubleshooting Strategy |
| Hydrodehalogenation | Arene (from aryl halide) | β-Hydride elimination from Pd-intermediate; presence of adventitious hydride sources.[2] | Optimize ligand and base; use anhydrous conditions; lower reaction temperature. |
| Amidoxime Oxidation | Corresponding nitrile and/or amide | Presence of oxygen or other oxidizing agents; certain metal catalysts. | Ensure inert atmosphere; purify amidoxime; consider catalyst screen. |
| O-Acyl Amidoxime Cleavage | Amidoxime and carboxylic acid/ester | Hydrolysis of the ester linkage during cyclization.[1] | Use anhydrous conditions for cyclization; employ a non-aqueous base or dehydrating agent. |
| Boulton-Katritzky Rearrangement | Isomeric heterocycles | Thermal or photochemical instability of the 1,2,4-oxadiazole ring. | Use mild purification methods (e.g., chromatography at room temperature); avoid high temperatures. |
| Homocoupling | Biaryl (from aryl halide) | Common in Ullmann-type (copper-catalyzed) reactions. | Optimize reaction stoichiometry; use appropriate ligands to favor cross-coupling. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic pathways and key side reactions.
Desired Pathway: Palladium-Catalyzed Carbonylative Cyclization
Caption: Catalytic cycle for the synthesis of 5-aryl-1,2,4-oxadiazoles.
Competing Side Reaction: Hydrodehalogenation
Caption: Pathway for the hydrodehalogenation side reaction.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Carbonylative Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), amidoxime (1.2 mmol), palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the tube with carbon monoxide (CO) from a balloon three times.
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol) and anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) under a CO atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- Pace, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 376-403.
- Li, J. J., et al. (2020).
- Gurram, M., & Lipshutz, B. H. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au, 4(1), 1-13.
Sources
Technical Support Center: Purification of 5-(3-Bromophenyl)-1,2,4-oxadiazole by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 5-(3-Bromophenyl)-1,2,4-oxadiazole using column chromatography. It is structured as a series of frequently asked questions and a detailed troubleshooting section to address common challenges encountered during the purification process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability.[1] Successful synthesis is only half the battle; achieving high purity is critical for accurate biological evaluation and further synthetic transformations. Column chromatography remains the workhorse for purifying such compounds. This guide explains the causality behind experimental choices to ensure a robust and reproducible purification strategy.
Physicochemical Properties of this compound
Understanding the molecule's properties is the foundation of developing a successful purification protocol. The presence of the polar 1,2,4-oxadiazole ring and the non-polar bromophenyl group classifies it as a moderately polar aromatic compound.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₈H₅BrN₂O | |
| Molecular Weight | ~225.04 g/mol | Influences diffusion rates but is less critical for adsorption chromatography. |
| Polarity | Moderately Polar | The key parameter for selecting the stationary and mobile phases. It will interact with polar stationary phases like silica gel. |
| Aromaticity | Aromatic | The phenyl and oxadiazole rings allow for π-π interactions, which can be exploited with specific stationary phases (e.g., phenyl-bonded silica).[2] |
| Stability | Generally stable | The 1,3,4-oxadiazole ring is more stable than its 1,2,4-isomer, but prolonged exposure to highly acidic or basic conditions on a stationary phase should be monitored.[3] |
Data sourced from PubChem CID 10183176.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying this compound?
Answer: For a moderately polar molecule like this, normal-phase chromatography using silica gel (SiO₂) is the most common and effective choice.[4]
-
Expertise & Experience: Silica gel is a polar stationary phase. The purification mechanism relies on the polar functional groups of your compound (the nitrogen and oxygen atoms in the oxadiazole ring) adsorbing to the polar silanol groups (Si-OH) on the silica surface. Non-polar impurities will have weaker interactions and elute faster, while more polar impurities will be retained more strongly.
-
Trustworthiness: Always start with standard, 60 Å pore size, 230-400 mesh silica gel. This provides a good balance between resolution and flow rate. If you encounter issues like irreversible adsorption or compound degradation (see Troubleshooting), you might consider alternatives like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in your mobile phase.[5]
Q2: How do I select the optimal mobile phase (eluent)?
Answer: The mobile phase selection is a critical step that is best optimized using Thin Layer Chromatography (TLC) before committing to a large-scale column.[4] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.2 and 0.35 .
-
Expertise & Experience: An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities but not so long that it leads to excessive band broadening and long run times.[6]
-
Rf > 0.4: The compound will elute too quickly, likely co-eluting with less polar impurities. To fix this, decrease the polarity of the mobile phase (e.g., increase the hexane percentage).
-
Rf < 0.2: The compound will be too strongly adsorbed to the silica, leading to long elution times and broad peaks. To fix this, increase the polarity of the mobile phase (e.g., increase the ethyl acetate percentage).[7]
-
-
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexane / Ethyl Acetate (e.g., start with 9:1, 4:1, 2:1 ratios)
-
Dichloromethane / Hexane
-
Toluene / Ethyl Acetate
-
-
Trustworthiness: The solvent system that gives you the desired Rf on a TLC plate is an excellent starting point for your column.[4] Sometimes, the mobile phase for the column needs to be slightly less polar than the one used for TLC (e.g., if TLC required 4:1 Hexane:EtOAc, start the column with 5:1).[7] This is because columns are a more dynamic system and this adjustment can improve separation.
Q3: How much crude sample can I load onto my column?
Answer: The loading capacity depends on the difficulty of the separation. A general rule of thumb for good resolution is to load 1-5% of the silica gel's mass .
-
Expertise & Experience:
-
Easy Separation (Large ΔRf on TLC): You can load more, up to 5% (e.g., 5 g of crude material on 100 g of silica).
-
Difficult Separation (Small ΔRf on TLC): You need to load less, around 1% or even lower (e.g., 1 g of crude material on 100 g of silica).
-
-
Trustworthiness: Overloading the column is a primary cause of poor separation.[8] The stationary phase becomes saturated, and individual molecules cannot interact effectively with the silica, leading to broad, overlapping bands. It is always better to err on the side of caution and load less, especially during the first attempt.
Q4: Should I use an isocratic or a gradient elution?
Answer: The choice depends on the separation profile observed on TLC.
-
Isocratic Elution (Constant Solvent Composition): This is ideal if all impurities are well-separated from your product with a single solvent mixture. It is simpler to perform and more reproducible.
-
Gradient Elution (Increasing Polarity Over Time): This is highly recommended if your crude mixture contains both less polar and more polar impurities.
-
Workflow: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute the non-polar impurities. Then, gradually increase the percentage of the more polar solvent (e.g., to 80:20 Hexane:EtOAc) to elute your target compound, leaving the highly polar impurities on the column.
-
Benefit: This method speeds up the purification process and results in sharper peaks for later-eluting compounds.[6]
-
Experimental Protocol: A Self-Validating Workflow
This protocol ensures that each step validates the success of the previous one.
Step 1: Mobile Phase Optimization via TLC
-
Dissolve a small amount of your crude this compound in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value. Adjust the solvent polarity until the Rf of the target compound is between 0.2 and 0.35.[6]
Step 2: Column Packing (Slurry Method)
-
Add the required amount of silica gel to a beaker.
-
Add your initial, least polar mobile phase to the silica gel to create a milky, homogenous slurry.
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Use additional solvent to rinse all silica into the column.
-
Continuously tap the column to ensure even packing and prevent air bubbles.
-
Open the stopcock to drain some solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the silica bed.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in test tubes or flasks (fractions).
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your plan.
Step 5: Fraction Analysis
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain your pure product.
-
Combine the fractions that show only a single spot corresponding to your pure compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
Troubleshooting Guide
Q: My compound is eluting with impurities (poor separation). What went wrong?
A: This is the most common issue. The likely causes are:
-
Incorrect Mobile Phase: The Rf values of your compound and the impurity are too close. You need to screen different solvent systems with TLC to maximize the ΔRf. Try switching one of the solvents (e.g., from ethyl acetate to dichloromethane) to alter the selectivity.
-
Column Overloading: You loaded too much material. The silica became saturated, and separation was compromised.[8] Solution: Reduce the sample load to 1-2% of the silica gel mass.
-
Poor Column Packing: The column was packed unevenly, or air bubbles were introduced. This creates channels where the sample travels down without interacting with the silica. Solution: Repack the column carefully using the slurry method.
Q: My product is not coming off the column.
A: Your mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 8:1 Hexane:EtOAc, switch to 4:1, then 2:1. If the compound still doesn't elute, a small amount (1-2%) of a very polar solvent like methanol can be added to the mobile phase to wash the column.[9]
Q: My product is eluting too quickly, in the first few fractions.
A: Your mobile phase is too polar. Your compound has a low affinity for the silica gel and is being carried along with the solvent front.
-
Solution: Redo the purification with a significantly less polar mobile phase. Go back to your TLC data and choose a solvent system that gives a lower Rf.
Q: The spot on the TLC of my collected fractions is streaky or "tailing".
A: Tailing indicates that a fraction of the compound is being retained more strongly than the bulk, often due to interactions with highly active sites on the silica.
-
Solution 1: Add a small amount of a competitive polar modifier to your mobile phase. For a neutral molecule like this, adding 0.5-1% methanol can often resolve tailing by occupying the highly active silanol groups.
-
Solution 2: You may still be overloading the column, causing concentration-dependent tailing. Reduce the amount of sample loaded.[9]
Q: My final yield is very low.
A: This could be due to decomposition on the column or irreversible adsorption.
-
Trustworthiness Check (2D TLC): To test for stability on silica, run a normal TLC. Then, turn the plate 90 degrees and re-run it in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see extra spots off the diagonal.
-
Solution: If the compound is unstable on silica, you must use a less acidic stationary phase like neutral alumina or deactivated silica gel.
References
-
Sharma R, Kumar N, and Yaday R. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Available at: [Link]
-
University of York. Determining a solvent system. Available at: [Link]
-
Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]
-
Jack Silver. Answer to "Any suggestions on thin layer chromatography and column chromatography?". ResearchGate. Available at: [https://www.researchgate.net/post/Any_suggestions_on_thin_layer_chromatography_and_column_chromatography]([Link]_ chromatography_and_column_chromatography)
-
University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
PubChem. 2-(3-Bromophenyl)-1,2,4-oxadiazole. Available at: [Link]
-
Waters Corporation. HPLC Separation Modes. Available at: [Link]
-
Chemistry Stack Exchange. How to translate the mobile phase from thin layer chromatography to column? Available at: [Link]
-
Veeprho. Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. World Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. veeprho.com [veeprho.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. yamazenusa.com [yamazenusa.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Coupling Reagents for 5-Substituted-1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 5-substituted-1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important heterocyclic synthesis. The 1,2,4-oxadiazole moiety is a valuable scaffold in medicinal chemistry, often serving as a bioisostere for amide and ester groups. The most common and versatile method for its synthesis involves the condensation of an amidoxime with a carboxylic acid, a reaction heavily reliant on the appropriate choice and optimization of coupling reagents.[1][2]
This resource aims to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design, leading to successful and reproducible outcomes.
Understanding the Core Reaction: The Role of Coupling Reagents
The synthesis of a 5-substituted-1,2,4-oxadiazole from an amidoxime and a carboxylic acid is a two-step process that is often performed in a single pot:
-
Activation of the Carboxylic Acid: The coupling reagent activates the carboxyl group of the carboxylic acid, making it susceptible to nucleophilic attack.
-
O-acylation of the Amidoxime: The activated carboxylic acid then reacts with the amidoxime to form an O-acylamidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-oxadiazole ring.
The efficiency of this entire process hinges on the effectiveness of the coupling reagent in the initial activation step and its compatibility with the subsequent cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5-substituted-1,2,4-oxadiazoles, with a focus on optimizing your coupling reagent strategy.
Low or No Product Yield
Q: I am not getting any of my desired 1,2,4-oxadiazole, or the yield is very low. What are the likely causes related to my coupling reagents?
A: Low or no yield is a common frustration, and the coupling agent is a primary suspect. Here’s a breakdown of potential causes and solutions:
-
Insufficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate your specific carboxylic acid, especially if it is sterically hindered or electronically deactivated.
-
Decomposition of the Activated Intermediate: The activated carboxylic acid intermediate can be unstable and may decompose before reacting with the amidoxime.
-
Incomplete Cyclization of the O-acylamidoxime Intermediate: You might be successfully forming the O-acylamidoxime intermediate, but the subsequent cyclization to the oxadiazole is failing.
-
Incorrect Stoichiometry: An improper ratio of coupling reagent to reactants can lead to poor yields.
-
Solution: A slight excess (1.1-1.5 equivalents) of the coupling reagent and the carboxylic acid relative to the amidoxime is often optimal. It's crucial to perform a stoichiometry optimization for your specific substrate combination.
-
Formation of Side Products
Q: I am observing significant side product formation. What are the common side products associated with coupling reagents in this synthesis, and how can I minimize them?
A: Side product formation can complicate purification and reduce your yield. Here are some common culprits and their remedies:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[4]
-
Solution: The addition of HOBt or HOAt is highly recommended when using carbodiimides. These additives intercept the O-acylisourea to form an active ester, which is less susceptible to this rearrangement.[4][5] Keeping the reaction temperature low during the initial coupling phase can also minimize this side reaction.[4]
-
-
Formation of Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this can still lead to the desired product, it consumes two equivalents of your carboxylic acid for every acylation.
-
Solution: This is more common with highly reactive coupling agents. Using the correct stoichiometry and adding the reagents in a controlled manner can help.
-
-
Dehydration of Primary Amides: If your starting materials contain unprotected primary amide functional groups (e.g., in asparagine or glutamine residues), carbodiimides can dehydrate them to nitriles.[5]
-
Solution: If possible, protect any primary amide functionalities in your starting materials. Alternatively, using a milder coupling reagent or carefully controlling the reaction conditions might be necessary.
-
Reaction Fails to Go to Completion
Q: My reaction stalls and does not go to completion, even after extended reaction times. What should I investigate?
A: A stalled reaction can be due to several factors, often related to the reaction environment and the stability of your reagents.
-
Base Incompatibility or Degradation: The choice and amount of base are critical. The base neutralizes any acidic byproducts and can facilitate the deprotonation of the amidoxime.[6]
-
Solution: Tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[3][7] Ensure your base is dry and of high quality. If you are using a salt of the carboxylic acid, you may need to adjust the amount of base accordingly. For some reactions, an inorganic base like sodium acetate may be effective.[8]
-
-
Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices.[3] If your reaction is sluggish, consider switching to a different solvent.
-
-
Moisture Sensitivity: Many coupling reagents and activated intermediates are sensitive to moisture.
-
Solution: Ensure all your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Insufficient carboxylic acid activation | Use a more potent coupling reagent (e.g., HATU, HBTU). |
| Incomplete cyclization | Increase reaction temperature or use microwave heating.[2] | |
| Incorrect stoichiometry | Optimize the ratio of reactants and coupling reagent. | |
| Side Product Formation | N-acylurea (with carbodiimides) | Add HOBt or HOAt; keep initial temperature low.[4][5] |
| Dehydration of primary amides | Protect amide groups or use milder conditions.[5] | |
| Incomplete Reaction | Incompatible or degraded base | Use a dry, high-quality tertiary amine base like DIPEA.[3] |
| Poor solvent choice | Switch to a different aprotic polar solvent (e.g., DMF, DMSO).[3] | |
| Presence of moisture | Use anhydrous reagents and solvents under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" coupling reagent for 5-substituted-1,2,4-oxadiazole synthesis?
A1: While there is no single "best" reagent for all situations, HATU in combination with a tertiary amine base like DIPEA is often a robust starting point for many substrate combinations.[3] It is highly effective and generally leads to clean reactions with high yields. However, for simpler, less sterically hindered substrates, a more economical choice like EDC/HOBt can be very effective.[7]
Q2: When should I choose a carbodiimide-based coupling reagent over a uronium or phosphonium salt?
A2: Carbodiimides like DCC and EDC are often more cost-effective and are suitable for many straightforward syntheses. They are a good first choice for substrates that are not sterically demanding or electronically deactivated. Uronium (e.g., HATU, HBTU ) and phosphonium (e.g., PyBOP ) salts are more reactive and are preferred for challenging couplings, such as those involving hindered carboxylic acids or for minimizing racemization in chiral substrates.[4]
Q3: Can I synthesize 1,2,4-oxadiazoles without a traditional coupling reagent?
A3: Yes, there are alternative methods. For instance, you can convert the carboxylic acid to a more reactive species like an acyl chloride in situ.[2] This can then react directly with the amidoxime. Another approach involves the reaction of amidoximes with esters or other carboxylic acid derivatives under basic conditions.[9]
Q4: How critical is the choice of base in the reaction?
A4: The choice of base is very important. A non-nucleophilic tertiary amine like DIPEA is often preferred because it is less likely to cause side reactions.[3] The base is necessary to neutralize the acidic byproducts generated during the reaction, which can otherwise inhibit the reaction or cause decomposition of the reactants.[6]
Q5: My starting amidoxime seems to be decomposing during the reaction. What could be the cause?
A5: Amidoximes can be thermally labile. If the reaction requires high temperatures for an extended period, decomposition can occur. Using a more efficient coupling reagent that allows the reaction to proceed at a lower temperature can be beneficial. Additionally, ensuring the reaction is not overly acidic or basic can help maintain the stability of the amidoxime.
Experimental Workflow & Diagrams
General Reaction Mechanism
The following diagram illustrates the key steps in the coupling reagent-mediated synthesis of a 5-substituted-1,2,4-oxadiazole.
Caption: Reaction mechanism for 1,2,4-oxadiazole synthesis.
Step-by-Step Experimental Protocol (General)
This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.2 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Add the coupling reagent (e.g., EDC, 1.2 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Reaction: Stir the reaction at room temperature for 1-2 hours to allow for the formation of the O-acylamidoxime intermediate.
-
Cyclization: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS until the starting material is consumed and the desired oxadiazole is formed.
-
Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
References
- Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (n.d.).
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
- Liang, G., & Li, X. (2003). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 5(26), 5051-5053.
-
ResearchGate. (n.d.). Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. Retrieved from [Link]
- Boru, K. K., & Gevorgyan, A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.
- Gesi, A., Gnot, P., & Dembinski, R. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2447.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Baxendale, I. R., Schou, M., & Sedelmeier, J. (2012). Optimization of the flow synthesis of 1,2,4-oxadiazoles. Beilstein Journal of Organic Chemistry, 8, 1757-1765.
- Al-Ostath, A. A., Al-Qawasmeh, R. A., Taha, M. O., & Ismail, M. A. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PLoS ONE, 15(1), e0228228.
- A new and efficient synthesis of 1,3,4-oxadiazole deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
Technical Support Center: Managing 3-Bromobenzonitrile in Cycloaddition Reactions
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 3-bromobenzonitrile in cycloaddition reactions. As a substituted aryl nitrile, its electronic properties present unique hurdles that can lead to low yields, slow reaction rates, or complete reaction failure. This document provides in-depth, experience-driven troubleshooting advice and foundational knowledge to overcome these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical nature of 3-bromobenzonitrile and its general behavior in cycloaddition reactions.
Q1: Why is 3-bromobenzonitrile considered a "low reactivity" substrate in cycloaddition reactions?
A1: The low reactivity of 3-bromobenzonitrile stems from a combination of electronic and structural factors inherent to aryl halides and nitriles.[1][2][3][4][5]
-
Aryl Halide System: The bromine atom is attached to an sp²-hybridized carbon of the benzene ring. This C(sp²)-Br bond is shorter and stronger than a C(sp³)-Br bond found in alkyl halides, making it more difficult to break or involve in certain reaction mechanisms.[4][5] Furthermore, aryl halides are notoriously resistant to classical nucleophilic attack, which influences the potential reaction pathways.[1][2]
-
Electronic Effects: Both the bromine atom and the nitrile group (-C≡N) are electron-withdrawing groups (EWGs) via induction. The nitrile group is also strongly withdrawing through resonance. This overall electron deficiency on the aromatic ring significantly lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). In many [3+2] cycloadditions, the aryl nitrile derivative acts as the HOMO-controlled component (the 1,3-dipole), and a low-energy HOMO results in a large energy gap with the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), slowing the reaction.[6]
Q2: In what types of cycloaddition reactions is 3-bromobenzonitrile typically used?
A2: 3-Bromobenzonitrile can participate in cycloadditions in two primary ways:
-
As a Precursor to a 1,3-Dipole: This is the most common application. The nitrile functionality can be converted in situ into a 3-bromobenzonitrile oxide. This nitrile oxide is a 1,3-dipole that readily reacts with various dipolarophiles (alkenes, alkynes) in a [3+2] cycloaddition to form isoxazolines or isoxazoles, respectively.[7][8][9][10]
-
As a Dipolarophile: The carbon-nitrogen triple bond of the nitrile group can itself act as a dipolarophile, reacting with 1,3-dipoles like azides or nitrile ylides to form five-membered heterocycles such as tetrazoles or oxadiazoles.[11] This is generally less common and requires a highly reactive 1,3-dipole.
Q3: What is a nitrile oxide and how is it generated from 3-bromobenzonitrile?
A3: A nitrile oxide has the general structure R-C≡N⁺-O⁻. It is a highly reactive 1,3-dipole used extensively in the synthesis of five-membered heterocycles.[8] For 3-bromobenzonitrile, the corresponding nitrile oxide is typically not isolated. Instead, it is generated in situ from 3-bromobenzaldehyde oxime. A common laboratory method involves the oxidation of the oxime using a mild oxidizing agent like diacetoxyiodobenzene or by dehydrohalogenation of a corresponding hydroximinoyl chloride.[10] Catalyst-free methods using reagents like tert-butyl nitrite have also been developed for nitrile oxide formation.[12]
Part 2: Troubleshooting Guide for Low Reactivity
This guide provides specific, actionable solutions to common problems encountered during cycloaddition reactions involving 3-bromobenzonitrile.
Problem 1: My [3+2] cycloaddition reaction using 3-bromobenzonitrile oxide fails to start or shows very low conversion.
This is the most frequent issue, typically arising from a large HOMO-LUMO energy gap or inefficient generation of the reactive nitrile oxide intermediate.
Potential Cause A: Poor Reactivity of the Dipolarophile
The electron-deficient nature of the 3-bromobenzonitrile oxide makes it a "Type II" or "Type III" dipole in Frontier Molecular Orbital (FMO) theory, meaning the reaction can be controlled by the HOMO(dipole)-LUMO(dipolarophile) or the LUMO(dipole)-HOMO(dipolarophile) interaction. To ensure a favorable energy gap, the choice of dipolarophile is critical.
Solution:
-
Use Electron-Deficient Alkenes/Alkynes: Couple the 3-bromobenzonitrile oxide with a dipolarophile bearing strong electron-withdrawing groups (e.g., acrylates, maleimides, nitroalkenes).[13][14] These EWGs lower the dipolarophile's LUMO energy, narrowing the energy gap with the nitrile oxide's HOMO and accelerating the reaction.[13]
-
Employ Strained Alkenes: Highly strained systems like norbornene can also be effective due to the high energy of their π-bond, which raises their HOMO energy for a favorable interaction with the nitrile oxide's LUMO.
Workflow: Selecting the Right Dipolarophile
Caption: Decision workflow for troubleshooting a stalled reaction based on dipolarophile electronics.
Potential Cause B: Inefficient Nitrile Oxide Generation or Rapid Dimerization
If the nitrile oxide is generated too slowly or decomposes/dimerizes before it can react, the overall product yield will be low. Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[12]
Solution:
-
Optimize Generation Conditions: Ensure the method for generating the nitrile oxide from the precursor (e.g., 3-bromobenzaldehyde oxime) is efficient. If using a base for dehydrohalogenation, ensure it is non-nucleophilic and sufficiently strong. If using an oxidant, ensure it is fresh and added at the correct stoichiometry.[10]
-
Control Reagent Addition: Generate the nitrile oxide slowly in the presence of the dipolarophile. This can be achieved by the slow, dropwise addition of the base or oxidant to the solution containing the oxime precursor and the dipolarophile. This maintains a low instantaneous concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.
Protocol: In Situ Generation and Trapping of 3-Bromobenzonitrile Oxide
This protocol is adapted from methodologies designed to minimize side reactions.[10]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-bromobenzaldehyde oxime (1.0 eq) and the selected dipolarophile (1.1-1.5 eq) in a suitable solvent (e.g., CH₂Cl₂, THF, or MeOH).[10]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize decomposition.
-
Reagent Addition: In a separate flask, prepare a solution of the nitrile oxide generating agent (e.g., diacetoxyiodobenzene, 1.05 eq) in the same solvent.[10]
-
Slow Addition: Add the generating agent solution to the reaction flask dropwise via a syringe pump or dropping funnel over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to quench any remaining reagents and purify the product by column chromatography.
Problem 2: The reaction requires harsh conditions (high temperature, long reaction times), leading to side products.
This indicates a high activation energy barrier for the cycloaddition.
Solution: Employ Catalysis
-
Lewis Acid Catalysis: A substoichiometric amount of a Lewis acid can significantly accelerate the reaction. The Lewis acid coordinates to the dipolarophile (especially those with carbonyl groups), lowering its LUMO energy and making it more electrophilic.[9] This narrows the HOMO-LUMO gap, often allowing the reaction to proceed at a lower temperature.[6]
Table: Recommended Lewis Acid Catalysts for [3+2] Cycloadditions
| Catalyst | Typical Loading (mol%) | Recommended Solvents | Notes |
| MgI₂ | 10-20 | CH₂Cl₂, Toluene | Effective for activating carbonyl-containing dipolarophiles.[15] |
| Zn(OTf)₂ | 5-15 | MeCN, CH₂Cl₂ | A versatile and powerful Lewis acid for various cycloadditions.[16] |
| Cu(I) Complexes | 5-10 | THF, Toluene | Often used in asymmetric catalysis but also effective for rate acceleration. |
| Sc(OTf)₃ | 1-10 | CH₂Cl₂, MeNO₂ | Highly active catalyst, effective at very low loadings. |
Experimental Tip: When introducing a Lewis acid, ensure your reaction setup is scrupulously dry, as water can deactivate the catalyst.[17] Flame-drying glassware and using anhydrous solvents are critical for success.[17]
Problem 3: My reaction works, but I get a mixture of regioisomers.
Regioselectivity in [3+2] cycloadditions is governed by a complex interplay of electronic and steric factors. For 3-bromobenzonitrile oxide, the regiochemical outcome depends on which termini of the dipole and dipolarophile preferentially bond.
Solution:
-
Analyze FMO Coefficients: The regioselectivity can often be predicted by examining the relative sizes of the atomic orbital coefficients of the FMOs. The reaction generally favors the isomer formed by the union of the atoms with the largest coefficients (HOMO of one component, LUMO of the other). While this requires computational analysis, it provides a rational basis for why a certain isomer is favored.[7]
-
Modify Steric Hindrance: Introduce a bulky substituent on the dipolarophile near one of its reacting carbons to sterically disfavor one of the transition states, thereby enhancing the formation of a single regioisomer.
-
Leverage Lewis Acid Catalysis: As mentioned previously, Lewis acids coordinate to a specific site on the dipolarophile. This coordination can enhance the disparity in the FMO coefficients at the reacting carbons and can also create a steric bias, often leading to a dramatic improvement in regioselectivity.[9]
Troubleshooting Logic: Improving Regioselectivity
Caption: A step-by-step troubleshooting approach to improving regioselectivity in cycloaddition reactions.
References
-
Gomez, A. et al. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules. Available at: [Link]
-
El-Shishtawy, R. M. et al. (2023). Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. Journal of the Mexican Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23381, 3-Bromobenzonitrile. Available at: [Link]
-
University of California, Irvine. The [3+2] Cycloaddition Reaction Lecture Notes. Available at: [Link]
-
ResearchGate. Research Progress on [3 + 3] Cycloaddition Reactions. Available at: [Link]
-
El-Shishtawy, R. M. et al. (2023). Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. ResearchGate. Available at: [Link]
-
ResearchGate. [3+2] Cycloaddition of nitriles with azides. Available at: [Link]
-
Sibi, M. P., & Itoh, K. (2007). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society. Available at: [Link]
-
LibreTexts Chemistry. (2021). 14.7: Aryl Halides. Available at: [Link]
-
Black, D. StC. et al. (2007). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Why aryl halides are very less reactive towards nucleophilic substitution reactions? Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]
-
NoMoreClass. (2023). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution. YouTube. Available at: [Link]
- Google Patents. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
Damas, A. M. et al. (1982). 1,3-Dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
askIITians. (2023). Aryl halide is less reactive than alkyl halide towards nucleophilic substitution. Available at: [Link]
-
Ghorai, S. et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. Available at: [Link]
-
Quora. Why are aryl halides less reactive towards an SN reaction? Available at: [Link]
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. Available at: [Link]
-
D'hooghe, M. et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. Available at: [Link]
-
ResearchGate. 1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. Available at: [Link]
-
Bakhtin, K. et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
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Technical Support Center: Synthesis of 5-(3-Bromophenyl)-1,2,4-oxadiazole
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(3-Bromophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole motif is a valuable scaffold in medicinal chemistry, often used as a bioisostere for esters and amides.[1] However, its synthesis can present challenges related to yield, purity, and the formation of persistent impurities.
This document moves beyond standard protocols to provide in-depth, field-proven insights into resolving common experimental issues. We will explore the causality behind impurity formation and provide robust, validated troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Resolving Common Impurities
This section addresses specific, practical problems encountered during the synthesis. The most common and reliable route to this compound involves the condensation of an amidoxime with an activated form of 3-bromobenzoic acid, followed by cyclodehydration. Our troubleshooting will focus on this pathway.
Caption: General synthesis workflow for a this compound.
Question 1: My crude product is a sticky oil or a low-melting solid with broad NMR peaks. What are the most probable impurities?
Answer: This is a classic sign of a mixture containing unreacted starting materials, hydrolysis products, and incompletely cyclized intermediates. The most common culprits are:
-
3-Bromobenzoic Acid: Formed from the hydrolysis of your acylating agent (e.g., 3-bromobenzoyl chloride) by trace moisture. It is acidic and can interfere with crystallization.
-
Unreacted Amidoxime: The amidoxime starting material is polar and can be difficult to remove if the reaction is incomplete.
-
O-Acyl Amidoxime Intermediate: This is the key intermediate before cyclization. If the cyclodehydration step (often requiring heat) is incomplete, this species will persist. It is typically less stable than the final product and may contribute to the oily consistency.
-
Diacylated Byproducts: The amidoxime has two nucleophilic sites (the oxygen of the oxime and the nitrogen of the amino group). Over-acylation can occur, leading to complex mixtures that are difficult to purify.
Causality: The primary cause is often twofold: insufficient control over anhydrous conditions and incomplete thermal cyclization. Acyl chlorides are extremely reactive towards water.[2] Incomplete conversion to the final oxadiazole points to either insufficient temperature/time for the cyclization or the use of a base that is too weak to facilitate the final ring closure effectively.
Question 2: My main impurity is 3-bromobenzoic acid, confirmed by LC-MS and 1H NMR. How can I prevent its formation and remove it effectively?
Answer: Preventing the formation of 3-bromobenzoic acid is far more effective than removing it later.
Prevention Strategy:
-
Rigorous Anhydrous Conditions: Use oven-dried glassware assembled under an inert atmosphere (Nitrogen or Argon). Solvents like pyridine, dichloromethane, or toluene should be freshly distilled from an appropriate drying agent.[3]
-
Reagent Quality: Use freshly opened or newly prepared 3-bromobenzoyl chloride. If its purity is suspect, it can be synthesized from 3-bromobenzoic acid using thionyl chloride or oxalyl chloride just before use.
-
Controlled Addition: Add the acyl chloride solution dropwise to the amidoxime solution at a low temperature (e.g., 0 °C) to control the initial exothermic acylation and minimize side reactions.
Removal Strategy: If 3-bromobenzoic acid is already present, an acid-base extraction is the most effective removal method.
| Step | Action | Rationale |
| 1 | Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). | Prepares the mixture for liquid-liquid extraction. |
| 2 | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | The basic wash deprotonates the acidic 3-bromobenzoic acid, forming the water-soluble sodium 3-bromobenzoate salt, which partitions into the aqueous layer. |
| 3 | Repeat the wash 2-3 times, checking the pH of the aqueous layer to ensure it remains basic. | Ensures complete removal of the acidic impurity. |
| 4 | Wash the organic layer with brine (saturated NaCl solution). | Removes residual water from the organic layer. |
| 5 | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate. | Yields the purified product, now free of the acidic impurity. |
Question 3: My TLC shows two spots with very similar Rf values, making column chromatography difficult. Could this be an isomer, and how can I resolve it?
Answer: While the formation of the isomeric 1,3,4-oxadiazole is less common via this synthetic route, it's not impossible.[1][4] However, a more likely scenario involves impurities arising from the amidoxime itself or side reactions during cyclization. A common side product can be a cyclic acyl amidine if reaction conditions are not well-controlled.[5]
Identification:
-
High-Resolution Mass Spectrometry (HRMS): This will confirm if the second spot has the same molecular formula as your desired product. If it does, it is an isomer.
-
2D NMR Spectroscopy (NOESY/ROESY): These experiments can reveal through-space correlations. For a 3-methyl-5-(3-bromophenyl)-1,2,4-oxadiazole, you would expect to see a nuclear Overhauser effect between the methyl protons and the ortho-protons of the bromophenyl ring. The absence of this, and the presence of other correlations, might suggest an alternative structure.
Resolution Strategy: If standard silica gel chromatography fails, consider these advanced purification techniques:
-
Alternative Stationary Phases: Try using alumina (basic or neutral) or a reverse-phase C18 column, which separate compounds based on different principles (polarity and hydrophobicity, respectively).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for separating difficult mixtures and isomers.
-
Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. See the protocol below for guidance.
Caption: Troubleshooting workflow for identifying and separating isomers.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the amidoxime starting material? The purity of your amidoxime is paramount. Impurities in this starting material will carry through or cause side reactions. Key concerns include residual metal ions (e.g., Na⁺, K⁺) if strong bases were used in its preparation, which can interfere with the cyclization.[6] It is often prepared from a nitrile and hydroxylamine.[7][8] It's best to use freshly prepared or high-purity commercial amidoxime. Purification can be achieved by recrystallization, often from an ethanol/water or dioxane/water mixture.[9]
Q2: How does the choice of base in the cyclization step affect the impurity profile? The base's role is to facilitate the deprotonation steps during acylation and cyclization.
-
Pyridine: Often used as both a base and a solvent. It is effective but can be difficult to remove completely. Its nucleophilicity can sometimes lead to side reactions.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic bases that are excellent acid scavengers. They are a good choice to use in an inert solvent like DCM or THF. DIPEA is bulkier and less likely to cause side reactions than TEA.
-
Inorganic Bases (e.g., K₂CO₃): These are heterogeneous and can lead to slower, incomplete reactions, though they are easy to filter off post-reaction.[10] The choice of a non-nucleophilic organic base like DIPEA often provides the cleanest reactions.
Q3: Can I use 3-bromobenzoic acid with a coupling agent instead of the acid chloride? Yes, this is an excellent and often cleaner alternative to using an acid chloride. Reacting 3-bromobenzoic acid with an amidoxime in the presence of a peptide coupling agent (e.g., EDC, HATU, HBTU) forms the O-acyl intermediate in situ, which then cyclizes upon heating. This method avoids the handling of highly moisture-sensitive acyl chlorides and eliminates the formation of HCl, leading to a cleaner reaction profile with fewer acidic byproducts.
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed to purify the final product from minor, non-polar impurities.
-
Solvent Screening: In small vials, test the solubility of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
References
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2009(9), 378-417. [Link]
-
Waszkielewicz, A. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(16), 3583. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S41. [Link]
-
Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Results in Chemistry, 4, 100282. [Link]
-
D'Andola, M., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(13), 5183. [Link]
- Yoshida, Y., & Matsunaga, S. (2009). Method of producing 1,2,4-oxadiazole derivatives.
-
Al-Amiery, A. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Baghdad Science Journal. [Link]
- Walker, M. L., et al. (2009). Process of purification of amidoxime containing cleaning solutions and their use.
-
Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155-183. [Link]
-
El-Emary, T. I. (2016). Answer to "How do I purify amidoxime derivatives?". ResearchGate. [Link]
-
Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791. [Link]
- Walker, M. L. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
-
Gellman, S. H., et al. (1996). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. The Journal of Organic Chemistry, 61(16), 5463-5468. [Link]
-
Kumar, D., & Kumar, N. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(7), 2635-2646. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
-
Karpenko, Y., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(20), 4636. [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. [Link]
- Walker, M. L., & Arumugam, S. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
-
Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 21(14), 3675-3681. [Link]
-
ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87. [Link]
-
Sondi, S. M., et al. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(6), 1241-1249. [Link]
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Technical Support Center: Navigating the Challenges of Scaling Up 5-(3-Bromophenyl)-1,2,4-oxadiazole Production
Welcome to the technical support center for the synthesis and scale-up of 5-(3-Bromophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a smooth, efficient, and safe scale-up process. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of moving from the lab bench to larger-scale production.
I. Foundational Knowledge: Synthesis Overview
The most common and industrially viable route to this compound involves a two-step process. Understanding the fundamentals of each step is critical for successful scale-up.
-
Step 1: Synthesis of 3-Bromobenzamidoxime. This intermediate is typically prepared from the corresponding nitrile, 3-bromobenzonitrile, by reaction with hydroxylamine.[1]
-
Step 2: Acylation and Cyclization. The 3-bromobenzamidoxime is then acylated, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring.
This guide will address potential challenges and troubleshooting for each of these stages, with a focus on scalability.
Workflow of this compound Synthesis
Caption: General two-step synthesis workflow for this compound.
II. Step 1: Synthesis of 3-Bromobenzamidoxime - Troubleshooting and FAQs
The preparation of the amidoxime intermediate is a critical foundation for the entire synthesis. Consistency and purity at this stage will significantly impact the final product.
Q1: We are seeing low yields in our 3-bromobenzamidoxime synthesis. What are the common causes and how can we optimize this step for a larger scale?
A1: Low yields in amidoxime formation on a larger scale can often be attributed to several factors:
-
Incomplete Reaction: The reaction of nitriles with hydroxylamine can be slow. On a larger scale, ensuring adequate mixing and reaction time is crucial. Monitor the reaction progress by HPLC or TLC until the starting nitrile is consumed.
-
pH Control: The reaction is typically carried out under basic conditions to deprotonate hydroxylamine hydrochloride and generate the free hydroxylamine nucleophile. However, excessively high pH can lead to the decomposition of hydroxylamine. Careful control of the base addition is critical. For larger batches, consider a slow, subsurface addition of the base to avoid localized high pH.
-
Temperature: While the reaction is often performed at elevated temperatures to increase the rate, excessive heat can also lead to the degradation of hydroxylamine. A temperature range of 60-80°C is generally a good starting point for optimization.
-
Work-up and Isolation: 3-Bromobenzamidoxime has some water solubility. During the work-up, ensure the aqueous phase is saturated with salt (brine) before extraction to maximize the recovery of the product. Cooling the mixture before filtration can also improve the isolated yield if the product crystallizes from the reaction mixture.
Experimental Protocol: Synthesis of 3-Bromobenzamidoxime
-
To a stirred solution of 3-bromobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a solution of hydroxylamine hydrochloride (1.5-2.0 eq) and a base such as sodium carbonate or triethylamine (1.5-2.0 eq) in water.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold water.
-
If the product remains in solution, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-bromobenzamidoxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Q2: What impurities can we expect during the synthesis of 3-bromobenzamidoxime and how can we identify them?
A2: The primary impurity to monitor for is the unreacted starting material, 3-bromobenzonitrile. Other potential byproducts can arise from the decomposition of hydroxylamine or side reactions.
-
Analytical Monitoring: HPLC is the preferred method for monitoring the reaction and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for peak shaping) is a good starting point. The nitrile starting material will be significantly less polar than the amidoxime product. 1H NMR spectroscopy can also be used to confirm the structure of the product and identify any major impurities. The characteristic protons of the -NH2 and -OH groups of the amidoxime will be visible in the spectrum.
III. Step 2: Acylation and Cyclization - Troubleshooting and FAQs
This step involves the formation of the 1,2,4-oxadiazole ring and is often the most challenging part of the synthesis to scale up due to the reactive nature of the intermediates and the exothermic nature of the acylation.
Q1: We are experiencing a significant exotherm during the addition of 3-bromobenzoyl chloride. How can we safely manage this on a larger scale?
A1: The acylation of an amidoxime with an acyl chloride is a highly exothermic reaction. Uncontrolled addition on a large scale can lead to a dangerous thermal runaway.[2]
-
Controlled Addition: The most critical parameter is the controlled addition of the 3-bromobenzoyl chloride. On a laboratory scale, this is often done dropwise. On a larger scale, a syringe pump or a dosing pump is essential to maintain a slow and constant addition rate.
-
Dilution: Increasing the dilution of the reaction mixture can help to dissipate the heat more effectively. However, this may also slow down the reaction rate and increase solvent costs.
-
Cooling: Ensure your reactor has an efficient cooling system. The reaction should be performed in a jacketed reactor with a circulating coolant. The initial temperature of the reaction mixture should be lowered before starting the addition of the acyl chloride.
-
Reverse Addition: In some cases, adding the amidoxime solution to the acyl chloride solution (reverse addition) can help to control the exotherm, as the reactive acyl chloride is immediately consumed. This should be evaluated on a small scale first.
Q2: Our final product, this compound, is difficult to purify. What are the likely impurities and what purification strategies do you recommend for large-scale production?
A2: Impurities in the final product can originate from the starting materials or be formed during the reaction.
-
Common Impurities:
-
Unreacted 3-Bromobenzamidoxime: If the acylation or cyclization is incomplete.
-
O-Acylamidoxime Intermediate: The intermediate formed after acylation but before cyclization.
-
Byproducts from Side Reactions: Such as the formation of isomeric oxadiazoles or decomposition products.
-
-
Purification Strategies:
-
Crystallization: This is the most cost-effective and scalable purification method. A systematic solvent screening is recommended to find the optimal solvent or solvent mixture for crystallization. Some potential solvent systems to explore include ethanol, isopropanol, toluene, and mixtures of these with heptane or hexane.
-
Column Chromatography: While effective on a laboratory scale, silica gel chromatography is often not practical or economical for large-scale production. It may be used for the purification of a small batch of material to be used as a reference standard.
-
Washing/Slurrying: The crude product can be slurried in a solvent in which the desired product has low solubility but the impurities are more soluble. This can be an effective pre-purification step before final crystallization.
-
Crystallization Solvent Selection Guide
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good for dissolving at reflux and crystallizing upon cooling. |
| Isopropanol | Polar | 82 | Similar to ethanol, may offer different solubility profile. |
| Toluene | Non-polar | 111 | Can be effective for less polar impurities. |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent. |
| Heptane/Hexane | Non-polar | ~98/~69 | Used as an anti-solvent with more polar solvents to induce crystallization. |
Q3: We are observing inconsistent yields in the cyclization step. What factors influence the efficiency of 1,2,4-oxadiazole ring formation?
A3: The cyclization of the O-acylamidoxime intermediate to the 1,2,4-oxadiazole is a dehydration reaction that can be influenced by several factors.
-
Temperature: This is a critical parameter. The cyclization often requires heating. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can lead to decomposition and the formation of byproducts. Optimization of the reaction temperature is essential.
-
Catalyst: While the cyclization can occur thermally, it is often promoted by the addition of a base or an acid catalyst. The choice of catalyst can significantly impact the reaction rate and yield. For large-scale production, using a catalyst that is easily removed during work-up is preferable.
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of intermediates and the final product. High-boiling point aprotic polar solvents like DMF or DMSO are sometimes used, but their removal on a large scale can be challenging.
Logical Flow for Troubleshooting Low Yield in Cyclization
Caption: A decision-making diagram for troubleshooting low yields in the cyclization step.
IV. Safety and Handling at Scale
Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.
Q1: What are the primary safety concerns when handling 3-bromobenzoyl chloride and hydroxylamine solutions on a large scale?
A1: Both 3-bromobenzoyl chloride and hydroxylamine solutions present significant hazards that are amplified at a larger scale.
-
3-Bromobenzoyl Chloride:
-
Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[3] It is also a lachrymator.
-
Reactivity with Water: It reacts violently with water and moisture to release corrosive hydrogen chloride gas. All equipment must be scrupulously dried before use.
-
Handling: Use in a well-ventilated area, preferably in a closed system. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[4]
-
-
Hydroxylamine Solutions:
-
Instability: Hydroxylamine and its concentrated solutions can be unstable and may decompose explosively, especially in the presence of impurities or at elevated temperatures.
-
Toxicity: It is toxic and can be irritating to the skin, eyes, and respiratory system.
-
Handling: Use in a well-ventilated area. Avoid heating concentrated solutions. Ensure that the storage and reaction vessels are clean and free of contaminants that could catalyze decomposition.[1]
-
Q2: How should we quench a large-scale reaction involving 3-bromobenzoyl chloride?
A2: Quenching a large volume of unreacted acyl chloride must be done with extreme caution.
-
Controlled Quenching: A slow and controlled addition of a quenching agent is essential to manage the heat and gas evolution.
-
Choice of Quenching Agent: While water can be used, the reaction is very vigorous. A less reactive alcohol, such as isopropanol, is often a safer choice for an initial quench, followed by the slow addition of water.
-
Cooling: The reaction vessel should be cooled in an ice bath during the quenching process.
-
Ventilation: Ensure adequate ventilation to handle the hydrogen chloride gas that will be evolved. The off-gas can be scrubbed through a basic solution (e.g., sodium hydroxide solution).
V. References
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Available at: [Link]
-
(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... Available at: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available at: [Link]
-
The Chemistry of Amidoximes | Request PDF. Available at: [Link]
-
Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) .... Available at: [Link]
-
Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Available at: [Link]
-
My Synthesis of 3-Bromobenzonitrile - Sciencemadness.org. Available at: [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]
- 3. ijper.org [ijper.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validation & Comparative
A Comparative Spectroscopic Guide to 1,2,4- and 1,3,4-Oxadiazole Isomers for the Research Scientist
For researchers and professionals in drug development, the precise identification and characterization of heterocyclic isomers are paramount. The 1,2,4- and 1,3,4-oxadiazole rings are prevalent scaffolds in medicinal chemistry, valued for their metabolic stability and ability to act as bioisosteres for ester and amide functionalities. However, the seemingly subtle shift in the position of a nitrogen atom between these two isomers results in distinct electronic and structural properties, which are directly reflected in their spectroscopic signatures. This guide provides an in-depth, objective comparison of the key spectroscopic differences between 1,2,4- and 1,3,4-oxadiazoles, supported by experimental data and established protocols, to aid in their unambiguous differentiation.
Introduction to 1,2,4- and 1,3,4-Oxadiazole Isomers
Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. Among the various isomers, the 1,2,4- and 1,3,4-isomers are the most extensively studied due to their relative stability and synthetic accessibility.[1] The arrangement of the heteroatoms dictates the electron density distribution within the ring, influencing the chemical environment of the constituent atoms and, consequently, their interaction with electromagnetic radiation. This forms the basis for their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differences in the electronic environments of the carbon and hydrogen atoms in the 1,2,4- and 1,3,4-oxadiazole rings lead to distinct chemical shifts in their ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the key differentiator is the chemical shift of the proton(s) attached to the oxadiazole ring.
-
1,2,4-Oxadiazoles: Unsubstituted or 3-substituted 1,2,4-oxadiazoles will exhibit a signal for the proton at the C5 position. Due to the proximity of the electronegative oxygen and nitrogen atoms, this proton is significantly deshielded and typically resonates at a downfield chemical shift, often in the range of δ 8.6-8.8 ppm . For instance, in 3-phenyl-1,2,4-oxadiazole, the H5 proton appears at approximately δ 8.70 ppm.[2]
-
1,3,4-Oxadiazoles: The symmetrical nature of the 1,3,4-oxadiazole ring means that in an unsubstituted version, the two protons at the C2 and C5 positions are chemically equivalent. These protons are also in an electron-deficient environment and resonate at a downfield chemical shift, typically around δ 8.9-9.1 ppm .
The slightly more downfield shift in 1,3,4-oxadiazoles can be attributed to the cumulative electron-withdrawing effect of the two adjacent nitrogen atoms on the carbon atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction between the two isomers based on the chemical shifts of the ring carbons.
-
1,2,4-Oxadiazoles: The two carbon atoms in the 1,2,4-oxadiazole ring (C3 and C5) are in distinct chemical environments and therefore exhibit separate signals.
-
The C3 carbon , positioned between a nitrogen and another nitrogen, is generally found in the range of δ 165-170 ppm .
-
The C5 carbon , situated between the oxygen and a nitrogen atom, is typically more deshielded and appears further downfield, in the region of δ 175-180 ppm . For example, in a series of 3-aryl-5-methyl-1,2,4-oxadiazoles, the C3 and C5 carbons were assigned distinct chemical shifts.[2]
-
-
1,3,4-Oxadiazoles: In symmetrically 2,5-disubstituted 1,3,4-oxadiazoles, the C2 and C5 carbons are equivalent and show a single signal. In asymmetrically substituted or unsubstituted derivatives, two distinct signals would be expected. These carbons, each flanked by a nitrogen and the oxygen atom, resonate in the range of δ 160-165 ppm . For instance, in a series of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, the C2 and C5 carbons were observed at approximately 163-164 ppm and 166-168 ppm, respectively, with the slight difference arising from the different substituents.[3]
The key takeaway is the significantly more downfield chemical shift of the C5 carbon in 1,2,4-oxadiazoles compared to the carbons in the 1,3,4-isomer.
Summary of NMR Data
| Spectroscopic Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| ¹H NMR (Ring Protons) | C5-H: ~δ 8.6-8.8 ppm | C2/C5-H: ~δ 8.9-9.1 ppm |
| ¹³C NMR (Ring Carbons) | C3: ~δ 165-170 ppm | C2 & C5: ~δ 160-165 ppm |
| C5: ~δ 175-180 ppm |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. For oxadiazoles, the characteristic stretching vibrations of the C=N, C-O, and N-O bonds within the heterocyclic ring are of particular interest.[1]
-
C=N Stretching: Both isomers exhibit strong C=N stretching vibrations, typically in the region of 1550-1620 cm⁻¹ .
-
C-O-C Stretching: The C-O-C stretching vibrations within the ring are also characteristic and are usually observed in the range of 1200-1280 cm⁻¹ (asymmetric) and 1000-1070 cm⁻¹ (symmetric).[4]
-
Ring Vibrations: A series of complex ring stretching and bending vibrations can be found in the fingerprint region (below 1500 cm⁻¹), which, while unique for each isomer, can be difficult to assign without computational support.
While the exact positions of these bands can be influenced by substituents, the overall pattern of absorptions is a useful indicator of the presence of the oxadiazole ring. A detailed comparison of the fingerprint regions of authenticated samples of each isomer is the most reliable way to use IR for differentiation.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) of oxadiazole derivatives are influenced by the extent of conjugation in the system.[1]
-
1,2,4-Oxadiazoles: These isomers typically exhibit absorption maxima in the range of 230-260 nm , corresponding to π → π* transitions. The exact λ_max is highly dependent on the nature of the substituents on the ring.
-
1,3,4-Oxadiazoles: Similarly, 1,3,4-oxadiazoles also show strong absorptions in the UV region, generally between 240-280 nm , also arising from π → π* transitions.[4]
The introduction of aromatic or other chromophoric substituents on either ring system will lead to a bathochromic (red) shift in the absorption maximum due to extended conjugation. While there can be some overlap in the absorption ranges, for analogous substituents, the 1,3,4-oxadiazole isomer often exhibits a slightly longer wavelength of maximum absorption.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues to its structure. The fragmentation patterns of the two oxadiazole isomers under electron ionization (EI) can be distinct.
Fragmentation of 1,2,4-Oxadiazoles
The fragmentation of the 1,2,4-oxadiazole ring is often initiated by the cleavage of the weak N-O bond. A characteristic fragmentation pathway involves the loss of a nitrile (R-C≡N) from the molecular ion. For example, 3-aryl-5-methyl-1,2,4-oxadiazoles have been shown to lose CH₃CN. Another common fragmentation involves the cleavage of the ring to form an oxazirine and a nitrile fragment.[5]
Fragmentation of 1,3,4-Oxadiazoles
The fragmentation of 1,3,4-oxadiazoles can also proceed through various pathways. For unsubstituted 1,3,4-oxadiazole, photofragmentation has been shown to yield hydrogen cyanide (HCN) and isocyanic acid (HNCO).[6] In substituted derivatives, cleavage of the ring can lead to the formation of stable radical cations.
The specific fragmentation pattern will be highly dependent on the nature and position of the substituents. A careful analysis of the fragment ions and their relative abundances can be a powerful tool for distinguishing between the two isomers.
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative.[7]
Workflow for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Sources
- 1. journalspub.com [journalspub.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 5-(3-Bromophenyl)-1,2,4-oxadiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug discovery, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity. A lack of selectivity, where a molecule interacts with unintended off-targets, can lead to unforeseen toxicities, diminished efficacy, and a high rate of attrition in clinical development. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This versatility, however, hints at a potential for promiscuity. Compounds containing this heterocycle have been shown to interact with a wide array of biological targets, from kinases and G-protein coupled receptors (GPCRs) to enzymes like histone deacetylases (HDACs).[3][4]
This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific analogue, 5-(3-Bromophenyl)-1,2,4-oxadiazole . We will move beyond a simple listing of protocols to explain the causal logic behind a tiered experimental approach. Our goal is to build a self-validating system of assays that progressively refines our understanding of the compound's selectivity profile, enabling informed decisions in a drug development pipeline. The principles and methodologies outlined here are designed to be broadly applicable for the characterization of other small molecule drug candidates.
The Target Landscape of Oxadiazoles: A Rationale for Broad Profiling
The 1,2,4-oxadiazole ring is considered a bioisostere of ester and amide groups, allowing it to participate in key interactions like hydrogen bonding within protein binding pockets.[3] This chemical feature contributes to its ability to modulate diverse target classes. For instance, various derivatives have demonstrated:
-
Anticancer Activity: Often attributed to the induction of apoptosis through pathways involving p53 and caspase-3 activation, or through inhibition of targets like tubulin and Epidermal Growth Factor Receptor (EGFR).[1][3][5]
-
Receptor Modulation: Affinity for estradiol, sigma (σ1, σ2), and kappa opioid receptors has been documented.[3]
-
Enzyme Inhibition: Potent inhibition of enzymes such as Carbonic Anhydrase (CA) and Histone Deacetylases (HDACs) has been observed.[3]
Given this known polypharmacology, a cross-reactivity study for this compound cannot be limited to a single target family. A systematic, tiered approach is essential to unearth both expected and unexpected off-target interactions.[6]
A Tiered Strategy for Comprehensive Selectivity Profiling
We advocate for a multi-stage workflow that begins with broad, high-throughput screening and funnels down to more complex, physiologically relevant assays. This strategy maximizes resource efficiency by eliminating non-selective compounds early in the process.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Tier 1 & 2: Broad Panel Screening for Off-Target Liabilities
The foundational step is to understand the compound's interaction landscape across the most common target families implicated in off-target effects: protein kinases and GPCRs.
Comparative Data: Kinase and GPCR Selectivity Profile
To illustrate the output of this stage, the table below presents hypothetical data for this compound compared with two control compounds: a highly selective investigational drug ("Alternative A") and a known promiscuous agent ("Non-selective Compound B").
| Target Class | Target | This compound (IC50/Ki in µM) | Alternative A (IC50/Ki in µM) | Non-selective Compound B (IC50/Ki in µM) |
| Primary Target | EGFR | 0.05 | 0.008 | 0.15 |
| Kinase Panel | VEGFR2 | 1.5 | > 20 | 0.25 |
| SRC | 3.2 | > 20 | 0.8 | |
| ABL1 | 8.9 | > 20 | 1.1 | |
| p38α | > 10 | > 20 | 0.5 | |
| GPCR Panel | Sigma-1 (σ1) | 0.75 | > 25 | 0.9 |
| Dopamine D2 | > 10 | > 25 | 2.3 | |
| Adrenergic α1A | 9.5 | > 25 | 1.8 | |
| Cytotoxicity | HepG2 (CC50) | 12.5 | > 50 | 2.5 |
This data is illustrative and not based on published results for this compound.
Interpretation:
-
This compound: Shows high potency for its primary target (EGFR). However, it exhibits moderate off-target activity against VEGFR2 and the Sigma-1 receptor. The selectivity window between its primary target activity and its cytotoxicity (CC50/IC50 = 250) is acceptable but warrants further investigation.
-
Alternative A: Demonstrates excellent potency and a very clean selectivity profile, with no significant off-target hits and a large cytotoxicity window. This is the ideal profile for a development candidate.
-
Non-selective Compound B: Hits multiple targets with similar potency and shows significant cytotoxicity at low concentrations, making it a poor candidate.
Experimental Protocol: Large-Scale Kinase Profiling
This assay quantifies the ability of a compound to inhibit the activity of a large panel of protein kinases. The goal is to identify unintended kinase interactions.[7][8]
Principle: A fluorescence-based assay is often used for high-throughput screening. The assay measures the amount of ATP consumed during the phosphotransferase reaction. Lower fluorescence indicates higher ATP consumption (less inhibition), while high fluorescence indicates low ATP consumption (strong inhibition).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to test concentrations from 10 µM down to 0.1 nM.
-
Assay Plate Setup: In a 384-well plate, dispense the recombinant kinase, the appropriate peptide substrate, and ATP.
-
Compound Addition: Add the test compound dilutions to the assay wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent stops the kinase reaction and generates a luminescent or fluorescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase hit.
Tier 3: Validating Target Engagement in a Cellular Context
Biochemical assays are invaluable for broad screening but do not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular assays are the essential next step for validating on- and off-target interactions.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissue lysates.[6][9] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[10][11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., A549 lung cancer cells if EGFR is the target) and treat with a fixed concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation & Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify total protein concentration and normalize all samples. Analyze the abundance of the target protein (e.g., EGFR) and a suspected off-target (e.g., VEGFR2) in each sample using Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (vehicle vs. compound), plot the relative amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement and stabilization.
Experimental Protocol: In Vitro Cytotoxicity Assay
This assay provides a general measure of a compound's effect on cell viability and proliferation. It is crucial for establishing the therapeutic window—the concentration range where the compound hits its target without causing general cell death.[12] We will use the MTT assay as a classic example.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 for general liver toxicity, or the target cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle-only control (0% effect) and a positive control for cell death (e.g., Staurosporine, 100% effect).
-
Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 48-72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus compound concentration and use non-linear regression to calculate the CC50 (or IC50 for a cancer line), the concentration that reduces cell viability by 50%.
Conclusion and Forward Look
The cross-reactivity profile of any therapeutic candidate is a critical determinant of its ultimate success. For a compound like this compound, which belongs to a pharmacologically diverse chemical class, a rigorous and multi-faceted investigation is not just recommended—it is essential. The tiered approach detailed in this guide, progressing from broad biochemical screens to definitive cellular target engagement and cytotoxicity assays, provides a robust framework for building a comprehensive selectivity profile. The hypothetical data presented underscores how such a profile allows for direct comparison with alternative compounds, enabling a data-driven and objective assessment of a molecule's potential as a safe and effective therapeutic agent.
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A Comparative Guide to Elucidating the Mechanism of Action of 5-(3-Bromophenyl)-1,2,4-oxadiazole as a Putative IDO1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 5-(3-Bromophenyl)-1,2,4-oxadiazole. While the broader 1,2,4-oxadiazole scaffold is associated with diverse biological activities, including anticancer and anti-inflammatory effects, the precise molecular target of this specific compound is not yet fully elucidated.[1][2] Based on the recurrent emergence of Indoleamine 2,3-dioxygenase 1 (IDO1) as a target for structurally related compounds, this guide puts forth the hypothesis that this compound acts as an IDO1 inhibitor.[3][4][5]
We will explore a series of robust, self-validating experimental protocols to test this hypothesis, comparing the compound's performance against established IDO1 inhibitors. This comparative approach is designed to provide a clear, data-driven assessment of the compound's potency and potential as a therapeutic agent.
The IDO1 Pathway: A Key Target in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion, particularly in the tumor microenvironment.[3][5] It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5][6] This enzymatic activity has two major immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and activation of effector T-cells, which are crucial for mounting an effective anti-tumor immune response.[3][5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further dampening the immune response.[5]
By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, restoring T-cell function and enhancing the efficacy of cancer immunotherapies.[3]
Caption: The IDO1 immunosuppressive pathway in the tumor microenvironment.
Comparative Framework: Benchmarking Against Known IDO1 Inhibitors
To rigorously assess the potential of this compound as an IDO1 inhibitor, its performance will be compared against well-characterized inhibitors with distinct mechanisms of action.
| Compound | Mechanism of Action | Key Features |
| Epacadostat (INCB024360) | Competitive inhibitor of IDO1.[4][5] | Highly potent and selective for IDO1 over other tryptophan-catabolizing enzymes like TDO.[7] |
| BMS-986205 (Linrodostat) | Irreversible inhibitor of IDO1.[5][7] | Covalently modifies the enzyme, leading to sustained inhibition.[7] |
| Indoximod (1-Methyl-D-tryptophan) | Tryptophan mimetic that acts downstream of IDO1.[5][7] | Does not directly inhibit the enzyme but rather mitigates the effects of tryptophan depletion.[7] |
This selection of comparators will allow for a nuanced understanding of the inhibitory potential and mode of action of our test compound.
Experimental Workflow for Mechanism Confirmation
The following experimental workflow is designed to first screen for IDO1 inhibitory activity and then to confirm this activity in a more physiologically relevant cellular context.
Caption: A stepwise experimental workflow for confirming IDO1 inhibition.
Part 1: Biochemical Confirmation of Direct IDO1 Inhibition
This initial experiment aims to determine if this compound directly inhibits the enzymatic activity of recombinant human IDO1.
Protocol: In Vitro IDO1 Enzyme Inhibition Assay
This assay measures the direct inhibition of purified recombinant IDO1 by quantifying the production of N-formylkynurenine.[8][9]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Ascorbic Acid (reducing agent)
-
Methylene Blue (cofactor)
-
Catalase
-
Potassium Phosphate Buffer
-
Test Compound: this compound
-
Control Inhibitors: Epacadostat, BMS-986205
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.
-
Prepare a substrate solution of L-Tryptophan in the reaction buffer.
-
Prepare a cofactor solution of methylene blue.
-
Prepare serial dilutions of the test compound and control inhibitors in the reaction buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the reaction buffer.
-
Add the serially diluted test compound or control inhibitors to the respective wells.
-
Add the recombinant IDO1 enzyme to all wells except the blank.
-
Initiate the reaction by adding the L-Tryptophan substrate and methylene blue cofactor.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percent inhibition for each concentration of the compounds.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Expected Data and Interpretation
| Compound | Predicted IC50 (nM) |
| This compound | To be determined |
| Epacadostat | 10 - 50 |
| BMS-986205 | 50 - 100 |
A low nanomolar IC50 value for this compound would provide strong evidence for direct enzymatic inhibition.
Part 2: Cellular Validation of IDO1 Inhibition and Functional Consequences
These experiments will determine if the test compound can penetrate the cell membrane, inhibit intracellular IDO1, and produce a functional immunological outcome.
Protocol 1: Cellular Kynurenine Production Assay
This assay measures the ability of the test compound to inhibit IDO1 activity within a cellular context by quantifying the amount of kynurenine secreted into the cell culture medium.[10][11][12]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells, HeLa cells).[10][13]
-
Interferon-gamma (IFN-γ) for IDO1 induction.
-
Cell culture medium and supplements.
-
Test Compound and Control Inhibitors.
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
-
Compound Treatment:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compound and control inhibitors.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with the kynurenine detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample.
-
Calculate the percent inhibition of kynurenine production and determine the EC50 value for each compound.
-
Protocol 2: T-Cell Co-culture Assay
This assay provides a functional readout of IDO1 inhibition by measuring the restoration of T-cell activation in a co-culture system with IDO1-expressing cancer cells.[10]
Materials:
-
IDO1-expressing cancer cells (prepared as in the previous protocol).
-
Jurkat T-cell line (or primary T-cells).[10]
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation.
-
Test Compound and Control Inhibitors.
-
ELISA kit for detecting human Interleukin-2 (IL-2).
Procedure:
-
Co-culture Setup:
-
Establish a monolayer of IFN-γ-stimulated, IDO1-expressing cancer cells in a 96-well plate.
-
Add the Jurkat T-cells and a T-cell stimulus (e.g., PHA) to each well.
-
Add serial dilutions of the test compound and control inhibitors.
-
-
Incubation:
-
Co-culture the cells for 48-72 hours.
-
-
IL-2 Measurement:
-
Collect the culture supernatant.
-
Quantify the amount of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the log concentration of the inhibitor.
-
Determine the EC50 value, representing the concentration at which the compound restores 50% of the maximal T-cell activation.
-
Comparative Data Summary
| Compound | Cellular Kynurenine Production EC50 (nM) | T-Cell Activation Restoration EC50 (nM) |
| This compound | To be determined | To be determined |
| Epacadostat | 20 - 100 | 50 - 200 |
| BMS-986205 | 100 - 500 | 200 - 800 |
| Indoximod | >10,000 (not a direct inhibitor) | 500 - 2000 |
Consistent low nanomolar EC50 values for this compound in both cellular assays would strongly support its role as a potent and functionally active IDO1 inhibitor.
Concluding Remarks
This guide provides a robust and logical framework for confirming the mechanism of action of this compound as a putative IDO1 inhibitor. By employing a combination of biochemical and cell-based assays and benchmarking against established inhibitors, researchers can generate high-quality, reproducible data to validate this hypothesis. Successful confirmation of this mechanism would position this compound as a promising candidate for further preclinical and clinical development in the field of cancer immunotherapy.
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NIH. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Available from: [Link].
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Phenyl-1,2,4-Oxadiazoles in Anticancer Drug Discovery
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of halogenated phenyl-1,2,4-oxadiazoles, a class of compounds demonstrating significant potential in anticancer research. We will delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This document is designed to be a practical resource, blending established scientific principles with actionable insights to accelerate your research endeavors.
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry. Its value lies in its bioisosteric similarity to amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] When appended with a phenyl group, this scaffold provides a versatile platform for introducing various substituents to modulate biological activity. Halogenation of this phenyl ring, in particular, has emerged as a key strategy in tuning the anticancer potency of these compounds. The electronic and steric properties of halogens can significantly influence binding interactions with biological targets, cellular uptake, and metabolic pathways. This guide will explore the nuanced effects of halogen substitution on the anticancer activity of phenyl-1,2,4-oxadiazoles.
Comparative Analysis of Halogenated Phenyl-1,2,4-Oxadiazoles
The strategic placement of halogen atoms on the phenyl ring of 1,2,4-oxadiazole derivatives can dramatically alter their cytotoxic effects against various cancer cell lines. The nature of the halogen (fluorine, chlorine, bromine) and its position (ortho, meta, para) are critical determinants of the compound's efficacy.
The Influence of Halogen Type and Position on Anticancer Activity
The introduction of electron-withdrawing groups (EWGs) to the 5-aryl-1,2,4-oxadiazole aromatic ring has been shown to increase antitumor activity.[1] This effect is further modulated by the specific halogen and its location on the phenyl ring.
A comparative analysis of various halogenated phenyl-1,2,4-oxadiazole derivatives reveals distinct trends in their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against different cancer cell lines.
| Compound ID | 3-Phenyl Substituent | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Fluorophenyl | Phenyl | MCF-7 | >100 | [1] |
| 1b | 4-Chlorophenyl | 4-Nitrophenyl | A549 | 0.89 | [1] |
| 1c | 4-Bromophenyl | 4-Nitrophenyl | A549 | 0.75 | [1] |
| 2a | 4-Chlorophenyl | - | DU-145 | 1.21 | |
| 2b | 4-Fluorophenyl | - | DU-145 | 2.34 | |
| 3a | 4-Chlorophenyl | Thiophene | HCT-116 | 1.2 | |
| 3b | 4-Fluorophenyl | Thiophene | HCT-116 | 2.5 |
Key Observations:
-
Electron-Withdrawing Effect: The presence of a strong electron-withdrawing nitro group on the 5-aryl substituent, in combination with a halogen on the 3-phenyl ring (compounds 1b and 1c ), results in potent anticancer activity against the A549 lung cancer cell line.[1]
-
Halogen Identity: In the context of a 4-nitrophenyl group at the 5-position, a bromine atom at the para-position of the 3-phenyl ring (1c ) confers slightly higher potency than a chlorine atom (1b ).[1]
-
Positional Importance: The introduction of a nitro group at the meta position of the 5-aryl ring has been found to be more favorable for anticancer activity than a para substitution.[1]
-
General Trend: In several series of compounds, the order of activity is often Cl > F, as seen in the comparison of compounds 2a and 2b against the DU-145 prostate cancer cell line and compounds 3a and 3b against the HCT-116 colon cancer cell line.
It is important to note that direct comparisons can be challenging due to variations in the core scaffold and the cancer cell lines used across different studies. However, the available data consistently underscores the critical role of halogenation in modulating the anticancer properties of phenyl-1,2,4-oxadiazoles.
Mechanism of Action: Targeting the EGFR Signaling Pathway
A significant body of evidence suggests that many halogenated phenyl-1,2,4-oxadiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways ultimately lead to the transcription of genes that promote cell growth, proliferation, and invasion. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Molecular docking studies have provided valuable insights into how these halogenated compounds may interact with the ATP-binding site of the EGFR kinase domain, preventing its activation.
Figure 1: Simplified schematic of the EGFR signaling pathway and the inhibitory action of halogenated phenyl-1,2,4-oxadiazoles.
Molecular docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues with the EGFR tyrosine kinase active site have shown that the oxadiazole ring lies near key residues such as Leu792 and Met793, while the substituted phenyl group is in proximity to Cys797.[2][3] This positioning within the active site is believed to block the binding of ATP, thereby inhibiting the kinase activity of EGFR and halting the downstream signaling cascade.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative halogenated phenyl-1,2,4-oxadiazole and for the evaluation of its anticancer activity.
Synthesis of 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
This protocol outlines a common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and a carboxylic acid derivative.
Figure 2: Workflow for the synthesis of a halogenated phenyl-1,2,4-oxadiazole.
Materials:
-
Benzamidoxime
-
4-Chlorobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for elution)
-
Round-bottom flask
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
To a sealed vessel containing 3.0 mL of anhydrous dichloromethane under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and 350 mg (2.53 mmol) of dry potassium carbonate.[4]
-
In a separate flask, dilute the 4-chlorobenzoyl chloride in 3.0 mL of anhydrous dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirring benzamidoxime mixture at room temperature.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Add 1 g of silica gel to the reaction mixture and remove the solvent under reduced pressure.[4]
-
Subject the solid-supported reaction mixture to microwave irradiation (e.g., 75 W, 100–105 °C) for 5–45 minutes, monitoring by TLC for product formation.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The halogenated phenyl-1,2,4-oxadiazole scaffold represents a promising avenue for the development of novel anticancer agents. The available data clearly demonstrates that the type and position of the halogen substituent on the phenyl ring are critical for modulating the cytotoxic activity of these compounds. While a general trend of increased activity with more electron-withdrawing halogens is observed, the specific structure-activity relationships are often target and cell-line dependent.
Future research in this area should focus on systematic comparative studies of a wide range of halogenated analogs against a diverse panel of cancer cell lines. This will provide a more comprehensive understanding of the SAR and enable the rational design of more potent and selective inhibitors. Furthermore, detailed mechanistic studies, including the elucidation of binding modes with key targets like EGFR, will be crucial for optimizing the therapeutic potential of this exciting class of compounds. The experimental protocols provided in this guide offer a solid foundation for researchers to contribute to this important field of drug discovery.
References
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Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5- aryl-1,3,4-Oxadiazole Analogues. Medical Chemistry, 3(6), 294-297. [Link]
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Barańska, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 549. [Link]
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Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). (2024). ResearchGate. [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
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Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). National Institutes of Health. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). ResearchGate. [Link]
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Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(4), 377-391. [Link]
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Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. ResearchGate. [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations. (2025). ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). National Institutes of Health. [Link]
-
Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). National Institutes of Health. [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. (2022). ScienceOpen. [Link]
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Discovery and SAR exploration of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines as potential therapeutic agents for prostate cancer. (2014). National Institutes of Health. [Link]
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Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. (2005). Sci-Hub. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]
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Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. (2025). ResearchGate. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). National Institutes of Health. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(3-Bromophenyl)-1,2,4-oxadiazole
As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed protocol for the proper disposal of 5-(3-Bromophenyl)-1,2,4-oxadiazole, a halogenated heterocyclic compound frequently used in medicinal chemistry and materials science. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
The structural foundation of this molecule—a brominated aromatic ring attached to an oxadiazole core—dictates its chemical reactivity and, consequently, the specific protocols required for its disposal. The presence of bromine classifies it as a halogenated organic compound, placing it in a distinct category of chemical waste that requires specialized handling.
Hazard Identification and Risk Assessment
The primary hazards associated with similar brominated oxadiazole derivatives include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1][2] The bromophenyl moiety itself indicates that the compound is a halogenated organic, a class of substances that can be persistent in the environment and require specific disposal methods to prevent pollution.[3][4]
| Hazard Classification | GHS Hazard Code | Precautionary Statement | Rationale & Source |
| Acute Toxicity, Oral (Category 3/4) | H301 / H302 | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | Analogs are classified as toxic or harmful if swallowed, necessitating immediate medical attention upon ingestion.[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. | Causes skin irritation upon direct contact. Protective gloves are mandatory to prevent exposure.[1][5] |
| Serious Eye Damage/Irritation (Category 2) | H319 | P280: Wear eye protection. P337 + P313: If eye irritation persists: Get medical advice/attention. | Causes serious eye irritation. Chemical splash goggles are required to prevent accidental contact.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air. | May cause respiratory irritation. Handling should occur in a well-ventilated area or chemical fume hood.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
Based on the risk assessment, a multi-layered approach to safety involving both PPE and engineering controls is necessary. This ensures that personnel are protected from exposure during routine handling and disposal operations.
-
Engineering Controls : All handling and weighing of solid this compound and the preparation of its waste for disposal must be conducted inside a certified chemical fume hood.[6] This is the primary line of defense to prevent the inhalation of fine particulates and potential vapors.[1]
-
Eye Protection : Chemical splash goggles are mandatory.[7] Standard safety glasses do not provide adequate protection against splashes or airborne powder.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection : A standard laboratory coat should be worn and kept fully buttoned.[7] For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
Waste Segregation: The Cornerstone of Proper Disposal
The single most important step in the disposal of this compound is its correct segregation as halogenated organic waste .[8][9] Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management.
Causality: The disposal pathways for these two streams are fundamentally different. Non-halogenated solvents can often be recycled or used as fuel in cement kilns.[10] In contrast, halogenated wastes must undergo high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[8][10][11] This process is significantly more expensive and energy-intensive.[10] Cross-contamination renders the entire container of waste subject to the more stringent and costly disposal method.[10]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid compound and any materials contaminated by it.
Collection of Solid Waste
-
Designate a Waste Container : Obtain a compatible container, preferably a wide-mouthed plastic or glass jar with a screw-top lid that can be tightly sealed.[12][13] The container must be clean, dry, and in good condition.[9]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) office.[9][13] Clearly write "Solid Halogenated Organic Waste" and list "this compound" as the constituent.[9]
-
Transfer the Waste : Inside a fume hood, carefully transfer the unwanted solid chemical into the designated waste container using a spatula or powder funnel. Avoid creating dust.[1]
-
Seal and Store : Securely close the container lid.[9][13] Wipe the exterior of the container to remove any residual contamination and place it in a designated Satellite Accumulation Area (SAA). The container must be stored within secondary containment, such as a chemical-resistant tray.[13][14]
Disposal of Contaminated Materials
-
Solid Labware : Disposable items such as weighing paper, contaminated gloves, and plasticware should be placed directly into the "Solid Halogenated Organic Waste" container.
-
Sharps : Contaminated needles or razor blades must be placed in a designated sharps container. Do not place these in the general solid waste container.[6]
-
Glassware : Non-disposable glassware should be decontaminated. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinse solvent is now considered halogenated waste and must be collected in a "Liquid Halogenated Organic Waste" container. After rinsing, the glassware can be washed using standard procedures.
Managing Spills
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Evacuate if Necessary : For large spills or if you feel unwell, evacuate the area and contact your EHS office.
-
Cleanup : For small, contained spills of the solid material, gently sweep or vacuum it up and place it into the designated solid hazardous waste container.[7] Avoid actions that could make the powder airborne. Use absorbent pads for solutions, and dispose of the pads as solid halogenated waste.
Final Disposal
Once your waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS or a certified hazardous waste disposal contractor for pickup.[12] Never dispose of this chemical in the regular trash or down the drain.[15][16] Laboratory personnel are responsible for the waste from the moment it is generated until it is collected by a licensed professional.[12]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
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- TCI Chemicals. (2025, January 27). SAFETY DATA SHEET: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison Office of Chemical Safety website.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Reddit. (2017, September 16). Safely handling a liter of Bromine?
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (n.d.). RCRA Permit Policy Compendium Update Package Vol. 5.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Sigma-Aldrich. (n.d.). 5-(4-bromophenyl)-1,3-oxazole.
- National Institutes of Health (NIH). (2023, January 31). Removal of Bromine from Polymer Blends...
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.
- U.S. Government Publishing Office. (2024, March 11). Federal & State Regulations | §761.63 PCB household waste storage and disposal.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Santa Cruz Biotechnology. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
